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  • Product: Lerimazoline
  • CAS: 54765-26-3

Core Science & Biosynthesis

Foundational

Pharmacological Characterization of Lerimazoline: Unraveling the Atypical Imidazoline Profile and I1 Receptor Binding Affinity

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Executive Summary The imidazoline class of compounds is historically characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology

Executive Summary

The imidazoline class of compounds is historically characterized by its potent interaction with α-adrenergic and imidazoline (I1, I2, I3) receptors. However, Lerimazoline (also known as ST-71 or trimazoline), a compound traditionally utilized as a nasal decongestant, presents a profound pharmacological paradox. While structurally possessing the classic 2-substituted imidazoline nucleus, its functional profile is highly "atypical."

As drug development professionals, understanding the structural-activity relationship (SAR) of off-target binding is critical. This whitepaper synthesizes the known receptor affinities of Lerimazoline—highlighting its unexpected serotonergic (5-HT) dominance—and provides a rigorously designed, self-validating experimental protocol to definitively quantify its elusive binding affinity to the Imidazoline I1 receptor .

The "Atypical" Profile of Lerimazoline

In classic pharmacology, imidazoline-derived decongestants (e.g., oxymetazoline, xylometazoline) achieve mucosal vasoconstriction via potent agonism at α1- and α2-adrenergic receptors. Furthermore, centrally acting imidazolines (e.g., moxonidine, clonidine) exert hypotensive effects by binding to the Imidazoline I1 receptor in the rostral ventrolateral medulla (RVLM).

Lerimazoline defies this paradigm. Recent pharmacological characterizations reveal that its affinity for the α1-adrenoceptor is remarkably weak (Ki ≈ 6.6 µM). Instead, Lerimazoline exhibits nanomolar affinity for serotonin receptors, specifically 5-HT1D and 5-HT1A [1, 2]. Its contractile effects in vascular smooth muscle (such as the rat aorta) are predominantly mediated by the 5-HT2A receptor, rather than adrenergic pathways [1].

Because Lerimazoline retains the imidazoline core, evaluating its potential interaction with the I1 receptor is a critical safety and mechanistic endpoint. If Lerimazoline crosses the blood-brain barrier, high I1 affinity could trigger unintended central hypotensive effects [3].

Quantitative Receptor Affinity Data

To contextualize Lerimazoline's unique profile, we must compare its binding constants against established targets.

Table 1: Established Binding Affinities of Lerimazoline

Receptor Target Ki Value (nM) Affinity Classification Primary Physiological Role
5-HT1D 72.0 High Inhibition of cAMP production [2, 4]
5-HT1A 162.5 High Central serotonergic modulation [1]
5-HT1B 3480.0 Low Vascular smooth muscle contraction [2]
D2 (Dopamine) 3437.5 Low Locomotor and endocrine regulation [1]
5-HT2A 4202.0 Low/Moderate Aortic vasoconstriction [1]
α1-Adrenergic 6656.0 Very Low Classic decongestant pathway [1]

| Imidazoline I1 | Unknown | Investigational | Central blood pressure regulation [3] |

Data synthesized from Rizvić et al. (2017) and Law et al. (1998).

Mechanistic Signaling: 5-HT vs. I1 Pathways

The causality behind our experimental focus lies in the divergent intracellular signaling cascades triggered by these receptors. 5-HT1D activation by Lerimazoline inhibits forskolin-stimulated cAMP production via Gi/o proteins. Conversely, the I1 receptor operates independently of catecholamine systems, coupling to phosphatidylcholine-specific phospholipase C (PC-PLC) to generate diacylglycerol (DAG) and modulate arachidonic acid pathways.

G cluster_5HT Established 5-HT Signaling cluster_I1 Hypothesized I1 Signaling Leri Lerimazoline (Imidazoline Core) HT1D 5-HT1D Receptor (Ki = 72 nM) Leri->HT1D HT2A 5-HT2A Receptor (Ki = 4202 nM) Leri->HT2A I1R Imidazoline I1 Receptor (Affinity Unknown) Leri->I1R ? cAMP ↓ cAMP Production HT1D->cAMP Vaso Vasoconstriction (Aorta) HT2A->Vaso PCPLC PC-PLC Activation I1R->PCPLC Hypo Central Hypotension PCPLC->Hypo

Fig 1: Divergent signaling of Lerimazoline via 5-HT receptors vs. hypothesized I1 interactions.

Experimental Methodology: Quantifying I1 Receptor Affinity

To address the gap in the literature regarding Lerimazoline's I1 affinity, we must deploy a Competitive Radioligand Binding Assay .

The Causality of the Model: We utilize PC12 (rat pheochromocytoma) cells. Why? PC12 cells natively express high densities of Imidazoline I1 receptors but completely lack α2-adrenergic receptors. This creates a natural, self-validating system where radioligand displacement cannot be falsely attributed to α2 cross-reactivity—a common pitfall in imidazoline research.

Step-by-Step Protocol

Phase 1: Membrane Preparation

  • Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in 5% CO₂.

  • Harvest cells at 80% confluency using a cell scraper (avoid trypsin to prevent receptor cleavage).

  • Homogenize the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron homogenizer (setting 6, 15 seconds).

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh assay buffer. Determine protein concentration via BCA assay.

Phase 2: Competitive Binding Assay Setup The assay relies on the displacement of [¹²⁵I]-p-iodoclonidine ([¹²⁵I]-PIC), a highly specific I1 radioligand.

  • Prepare Assay Tubes: In a final volume of 250 µL, combine:

    • 50 µL of [¹²⁵I]-PIC (final concentration: 0.5 nM).

    • 50 µL of competitor drug (Lerimazoline) at 10 varying concentrations ranging from 10−11 M to 10−4 M.

    • 150 µL of PC12 membrane suspension (approx. 50 µg protein/tube).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer instead of competitor.

    • Non-Specific Binding (NSB): 10 µM Moxonidine (a selective I1 agonist).

    • Negative Control: 10 µM Isoproterenol (β-agonist, should yield zero displacement).

  • Incubation: Incubate the reaction mixture at 25°C for 45 minutes to reach steady-state equilibrium.

Phase 3: Termination and Quantification

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Transfer the filters to counting vials and quantify radioactivity using a gamma counter.

Phase 4: Data Analysis

  • Calculate specific binding by subtracting NSB from total binding.

  • Plot the displacement curve using non-linear regression analysis (e.g., GraphPad Prism).

  • Determine the IC₅₀ value and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and K_d is the dissociation constant of [¹²⁵I]-PIC).

Conclusion

Lerimazoline represents a fascinating deviation from standard imidazoline pharmacology. While its structural backbone suggests classical α-adrenergic or I1 receptor activity, empirical data proves it acts as a highly selective 5-HT1D agonist and 5-HT2A-mediated vasoconstrictor. By executing the self-validating PC12 radioligand assay detailed above, drug development professionals can definitively map Lerimazoline's I1 binding affinity, closing a critical gap in its pharmacological safety profile and expanding our understanding of imidazoline-serotonin receptor crosstalk.

References

  • Rizvić E, Janković G, Kostić-Rajačić S, Savić MM. "Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors." Bosnian Journal of Basic Medical Sciences, 2017. URL:[Link]

  • Law H, et al. "Benzylimidazolines as h5-HT1B/1D serotonin receptor ligands: a structure-affinity investigation." Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Bousquet P, et al. "Imidazoline receptors and their endogenous ligands." Journal of Cardiovascular Pharmacology, 1995. URL: [Link]

Exploratory

Pharmacokinetics and Pharmacodynamics of Lerimazoline In Vivo: A Comprehensive Technical Guide

Executive Summary Lerimazoline represents a unique polypharmacological profile within the imidazoline class of sympathomimetic drugs. While traditionally categorized alongside standard nasal decongestants, recent in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lerimazoline represents a unique polypharmacological profile within the imidazoline class of sympathomimetic drugs. While traditionally categorized alongside standard nasal decongestants, recent in vivo and ex vivo characterizations have redefined lerimazoline as an "atypical" decongestant. This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of lerimazoline, detailing the causality behind its serotonergic-driven vasoconstriction and outlining self-validating experimental workflows for advanced pharmacological profiling.

Pharmacodynamics (PD): Receptor Binding Profile and Mechanistic Pathways

Lerimazoline (also known as ST-71 or trimizoline) is classically utilized to inhibit the secretion of nasal mucus and reduce mucosal edema . However, its pharmacological profile diverges significantly from typical α-adrenergic agonists like xylometazoline. Lerimazoline mediates its primary vasoconstrictive effects through serotonergic (5-HT) pathways rather than strictly adrenergic ones .

Receptor Binding Affinities

Lerimazoline demonstrates a profound affinity for 5-HT1D and 5-HT1A receptors, with lower but functionally critical affinities for 5-HT2A and α1-adrenoceptors .

Table 1: Receptor Binding Affinity (Ki) of Lerimazoline

Receptor TargetAffinity (Ki, nM)Functional Role in Vascular Tissue
5-HT1D 72.0High affinity; inhibits cAMP production
5-HT1A 162.5High affinity; secondary modulatory role
5-HT1B 3480.0Low affinity; minor contractile contribution
D2 3437.5Negligible in vivo impact
5-HT2A 4202.0Primary driver of aortic contraction
α1-Adrenoceptor 6656.0Minor role in vasoconstriction
The Paradox of Affinity vs. Efficacy

As a Senior Application Scientist, I frequently observe a critical PD paradigm in polypharmacological agents: binding affinity (Ki) does not linearly correlate with functional efficacy (Emax) . Despite its relatively low binding affinity for the 5-HT2A receptor (Ki = 4202 nM), the contractile action of lerimazoline in vascular smooth muscle (e.g., rat thoracic aorta) is predominantly driven by 5-HT2A receptor activation .

The causality behind this lies in receptor coupling efficiency and tissue-specific receptor reserves. The activation of 5-HT2A receptors couples to Gq proteins, triggering robust intracellular calcium release and subsequent actin-myosin cross-bridging. This functional output supersedes the Gi/o-coupled cAMP inhibition pathway of the 5-HT1D receptor, making 5-HT2A the primary driver of the drug's macroscopic in vivo effect .

Pathway cluster_receptors Receptor Activation Profile Lerimazoline Lerimazoline (Imidazoline Derivative) HT1D 5-HT1D / 5-HT1A (High Binding Affinity) Lerimazoline->HT1D Agonism (Ki ~72 nM) HT2A 5-HT2A (Primary Functional Driver) Lerimazoline->HT2A Agonism (Ki ~4202 nM) Alpha1 α1-Adrenoceptor (Secondary Role) Lerimazoline->Alpha1 Partial Agonism cAMP Inhibition of cAMP Production HT1D->cAMP Gi/o coupled Calcium Intracellular Ca2+ Release HT2A->Calcium Gq coupled Alpha1->Calcium Gq coupled Vasoconstriction Vasoconstriction (Nasal Decongestion) cAMP->Vasoconstriction Modulates tone Calcium->Vasoconstriction Primary contractile force

Lerimazoline signaling pathway mediating vasoconstriction via 5-HT and α1 receptors.

Pharmacokinetics (PK) In Vivo

When administered topically to the nasal mucosa, the PK profile of lerimazoline mirrors that of other imidazoline derivatives, characterized by rapid onset and localized retention .

  • Absorption: Systemic absorption is intrinsically limited. The causality here is tied directly to its PD: the drug's primary effect (vasoconstriction) rapidly reduces local mucosal blood flow, thereby self-limiting its own systemic uptake into the bloodstream. This creates a localized depot effect in the nasal epithelium .

  • Distribution: Highly localized to the nasal epithelium and underlying vascular beds.

  • Metabolism & Excretion: Due to extremely low systemic exposure during topical application, hepatic metabolism plays a minor role in its clinical use. However, systemic administration in animal models demonstrates rapid clearance typical of short-acting sympathomimetics.

Experimental Workflows for PD Validation

To accurately profile atypical sympathomimetics like lerimazoline, researchers must employ self-validating ex vivo systems. The isolated rat thoracic aorta assay is the gold standard for this purpose, as it expresses a well-characterized distribution of both α-adrenergic and serotonergic receptors .

Workflow Prep Tissue Preparation & Denudation Equilibration Equilibration (Krebs-Ringer, 37°C) Prep->Equilibration Baseline Viability & Endothelial Validation Equilibration->Baseline Antagonist Antagonist Pre-incubation (Ketanserin / Prazosin) Baseline->Antagonist Agonist Lerimazoline Dosing (Cumulative) Antagonist->Agonist Analysis Data Acquisition (Isometric Tension) Agonist->Analysis

Step-by-step ex vivo workflow for validating lerimazoline pharmacodynamics.

Protocol: Self-Validating Rat Thoracic Aorta Contractility Assay

The integrity of this assay relies on rigorous controls. The following protocol is designed to isolate the 5-HT2A-mediated effects of lerimazoline from potential α1-adrenergic noise .

Step 1: Tissue Preparation and Endothelial Denudation

  • Rationale: The endothelium releases nitric oxide (NO), a potent vasodilator that can mask direct smooth muscle contraction. Removing it isolates the direct PD effect on smooth muscle receptors.

  • Procedure: Euthanize the rat and rapidly excise the descending thoracic aorta. Transfer to oxygenated (95% O2 / 5% CO2) Krebs-Ringer solution at 4°C. Carefully remove adhering fat and connective tissue. Gently rub the intimal surface with a stainless-steel wire to denude the endothelium.

Step 2: Equilibration and Viability Baseline

  • Procedure: Mount 3-4 mm aortic rings in 10 mL organ baths containing Krebs-Ringer solution maintained at 37°C. Apply a resting tension of 1.5 g. Equilibrate for 60 minutes, washing every 15 minutes.

  • Self-Validation: Challenge the rings with 60 mM KCl. A robust, sustained contraction validates smooth muscle viability. Wash until tension returns to baseline.

Step 3: Endothelial Functional Check

  • Procedure: Pre-contract the rings with 1 µM phenylephrine (α1 agonist). Once tension plateaus, add 10 µM acetylcholine.

  • Self-Validation: A lack of relaxation (less than 10% drop in tension) confirms successful endothelial denudation. If the ring relaxes, discard it. This is a critical self-validating step to ensure pure smooth muscle pharmacology.

Step 4: Antagonist Partitioning

  • Rationale: To prove lerimazoline acts via 5-HT2A, we must selectively block competing pathways .

  • Procedure: Incubate separate rings for 30 minutes with either:

    • Vehicle (Control)

    • Ketanserin (10 nM or 1 µM) - 5-HT2A antagonist

    • Prazosin (1 µM) - α1 antagonist

    • Methiothepin (1 µM) - non-selective 5-HT antagonist

Step 5: Cumulative Agonist Dosing

  • Procedure: Add lerimazoline in cumulative half-log concentrations (from 10 nM to 100 µM). Record the isometric tension.

  • Analysis: Normalize the maximum contraction (Emax) of lerimazoline to the Emax of phenylephrine. In validated systems, lerimazoline typically achieves 40-55% of phenylephrine's Emax, and this response is profoundly suppressed by ketanserin (Emax reduced from ~47% to ~19%), confirming its atypical 5-HT2A-driven mechanism .

Conclusion

References

  • Title: LERIMAZOLINE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors - PMC Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors | Biomolecules and Biomedicine Source: Biomolecules and Biomedicine URL: [Link]

  • [[1]]([Link]) Title: Pharmacological characterization of postjunctional alpha-adrenoceptors in human nasal mucosa | Request PDF Source: ResearchGate URL: [Link]

Sources

Foundational

Lerimazoline: Chemical Structure, Receptor Interaction Modeling, and Atypical Sympathomimetic Pharmacology

Executive Summary Lerimazoline (also known as ST-71 or trimizoline) is an imidazoline-class compound historically utilized as a nasal decongestant. However, its pharmacological profile diverges significantly from classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Lerimazoline (also known as ST-71 or trimizoline) is an imidazoline-class compound historically utilized as a nasal decongestant. However, its pharmacological profile diverges significantly from classical α -adrenergic agonists. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of lerimazoline, detailing its chemical structure, multi-target receptor interaction profile, and the causal mechanisms driving its atypical vasoconstrictive properties.

Chemical Structure and Properties

Lerimazoline features an imidazoline ring linked to a mesityl (2,4,6-trimethylphenyl) group. The spatial arrangement of the bulky trimethylphenyl group relative to the imidazoline ring dictates its receptor binding pocket fit, fundamentally shifting its affinity away from classical α -adrenergic targets toward serotonergic (5-HT) receptors.

  • IUPAC Name: 2-(2,4,6-trimethylbenzyl)-4,5-dihydro-1H-imidazole

  • SMILES: CC1=CC(C)=C(CC2=NCCN2)C(C)=C1

  • Molecular Formula: C13H18N2

  • Molecular Weight: 202.3 g/mol

Receptor Interaction Profiling

Unlike typical imidazoline decongestants (e.g., oxymetazoline or xylometazoline), lerimazoline exhibits a highly atypical binding profile. Quantitative binding assays reveal that it acts as a potent agonist at 5-HT1D and 5-HT1A receptors while displaying substantially lower affinity for α 1-adrenergic and 5-HT2A receptors 1.

Table 1: Receptor Binding Affinities ( Ki​ ) of Lerimazoline

Receptor TargetAffinity ( Ki​ in nM)Primary Action
5-HT1D 72.0Agonist (Inhibits cAMP)
5-HT1A 162.5Agonist
5-HT1B 3480.0Agonist
D2 (Dopamine) 3437.5Agonist
5-HT2A 4202.0Agonist (Vasoconstriction)
α 1-Adrenergic 6656.0Agonist (Vasoconstriction)
Mechanistic Modeling of Receptor Interactions

The causality behind lerimazoline's physiological effects lies in its dose-dependent, dual-pathway activation. At nanomolar concentrations, it selectively binds 5-HT1D and 5-HT1A receptors, coupling to Gi/o​ proteins to inhibit adenylyl cyclase and reduce cAMP production 2. However, its vasoconstrictive properties—observed in rat thoracic aorta and rabbit saphenous vein—are predominantly mediated by the Gq​ -coupled 5-HT2A receptor and, to a lesser extent, the α 1-adrenoceptor at micromolar concentrations 3.

Signaling Ligand Lerimazoline HT1D 5-HT1D / 5-HT1A (Gi/o coupled) Ligand->HT1D High Affinity (nM) HT2A 5-HT2A (Gq coupled) Ligand->HT2A Low Affinity (µM) Alpha1 α1-Adrenergic (Gq coupled) Ligand->Alpha1 Low Affinity (µM) cAMP ↓ cAMP Production HT1D->cAMP Inhibits Adenylyl Cyclase Ca2 ↑ Intracellular Ca2+ HT2A->Ca2 PLC / IP3 Pathway Alpha1->Ca2 PLC / IP3 Pathway Contraction Vasoconstriction Ca2->Contraction MLCK Activation

Lerimazoline signaling pathways showing dose-dependent receptor activation.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the atypical pharmacological profile of lerimazoline, two core experimental workflows are utilized. These protocols are designed as self-validating systems, utilizing specific antagonists to confirm causality rather than mere correlation.

Protocol A: Isometric Tension Recording in Rat Thoracic Aorta

Rationale: To isolate the specific receptor contributions to lerimazoline-induced vasoconstriction, competitive antagonists are introduced prior to agonist exposure.

  • Tissue Preparation: Euthanize subjects and rapidly excise the descending thoracic aorta. Clean the tissue of adhering fat and connective tissue in cold, oxygenated Krebs-Renseleit solution.

  • Mounting: Cut the aorta into 3-4 mm rings. Mount the rings between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Renseleit solution maintained at 37°C and aerated with 95% O2​ / 5% CO2​ .

  • Equilibration: Apply a resting tension of 1.5 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Viability Testing: Challenge the rings with 60 mM KCl to confirm functional contractility. Wash until baseline tension is restored.

  • Antagonist Pre-treatment (The Validation Step): Incubate separate rings with specific antagonists for 30 minutes to isolate the pathway:

    • Ketanserin (10 nM or 1 µM) to block 5-HT2A receptors.

    • Prazosin (1 µM) to block α 1-adrenergic receptors.

    • Methiothepin (1 µM) as a non-selective 5-HT antagonist 3.

  • Agonist Addition: Add lerimazoline cumulatively ( 10−8 to 10−4 M).

  • Data Acquisition: Record isometric tension using a force-displacement transducer. Calculate the Emax​ and pD2​ values.

Causality Check: The profound suppression of the lerimazoline response by ketanserin and methiothepin, compared to the minor reduction by prazosin, proves that 5-HT2A receptors are the primary drivers of contraction, overriding the classical α 1 assumption.

Workflow Step1 1. Tissue Prep (Rat Thoracic Aorta) Step2 2. Equilibration (37°C, 95% O2) Step1->Step2 Step3 3. Pre-treatment (e.g., Ketanserin, Prazosin) Step2->Step3 Step4 4. Agonist Addition (Lerimazoline 10nM-100µM) Step3->Step4 Step5 5. Tension Recording & Data Analysis Step4->Step5

Step-by-step workflow for evaluating lerimazoline-induced isometric tension.

Protocol B: cAMP Accumulation Assay (Forskolin-Stimulated)

Rationale: To confirm lerimazoline's functional agonism at the 5-HT1D receptor via Gi​ coupling.

  • Cell Culture: Plate CHO Pro 5 cells stably transfected with human 5-HT1D receptors in 24-well plates.

  • Pre-incubation: Wash cells with PBS and incubate with IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Stimulation: Add 1 µM Forskolin to stimulate baseline adenylyl cyclase activity.

  • Agonist Challenge: Simultaneously add lerimazoline (1 to 10 µM) and incubate for 30 minutes at 37°C 2.

  • Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive ELISA or TR-FRET assay.

Causality Check: A dose-dependent reduction in Forskolin-stimulated cAMP confirms that lerimazoline actively signals through the Gi/o​ pathway via 5-HT1D activation.

Drug-Drug Interactions: The Phenylephrine Antagonism

An intriguing aspect of lerimazoline's pharmacology is its interaction with classic α 1-agonists like phenylephrine. While low concentrations ( 10−7 M) of lerimazoline slightly potentiate phenylephrine-induced contractions, high concentrations ( ≥10−4 M) profoundly suppress them. This suppression is reversed by NOS inhibitors (L-NAME) and K+ channel blockers (TEA), indicating that at high doses, lerimazoline activates an opposing vasodilatory pathway—likely involving NO release and 5-HT2B receptor activation . This complex interplay underscores the danger of empirically combining decongestants without rigorous receptor modeling.

Conclusion

Lerimazoline is a highly atypical sympathomimetic. By shifting the paradigm from a purely α -adrenergic model to a multi-target serotonergic framework (5-HT1D/1A/2A), researchers can better predict its off-target effects and therapeutic utility. The experimental protocols outlined herein provide a robust, self-validating system for decoding complex imidazoline-receptor interactions.

References
  • Title: LERIMAZOLINE - Inxight Drugs Source: ncats.io URL: [Link]

  • Title: Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors Source: nih.gov URL: [Link]

  • Title: Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant Source: koreamed.org URL: [Link]

Sources

Exploratory

Lerimazoline: Historical Discovery, Pharmacological Profile, and Chemical Synthesis Pathways

A Technical Whitepaper for Drug Development Professionals Abstract Lerimazoline (formerly known by developmental codes ST-71, trimazoline, or trimizoline) is a unique sympathomimetic agent belonging to the imidazoline cl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Abstract

Lerimazoline (formerly known by developmental codes ST-71, trimazoline, or trimizoline) is a unique sympathomimetic agent belonging to the imidazoline class[1][2]. While classical imidazolines function primarily as potent α-adrenergic agonists, lerimazoline distinguishes itself as an "atypical" decongestant due to its pronounced serotonergic (5-HT) receptor affinity[3][4]. This whitepaper provides a comprehensive analysis of lerimazoline, detailing its historical context, complex receptor binding profile, and the step-by-step chemical synthesis pathways required for its production.

Historical Context: The Evolution of Imidazolines

The imidazoline class of compounds has a rich pharmacological history. The foundational imidazoline ring was first synthesized in the late 1880s, but it wasn't until the development of tolazoline in the late 1930s and naphazoline in the 1940s that their therapeutic potential as vasoconstrictors was realized[5]. Subsequent decades saw the iterative structural refinement of these molecules, leading to blockbuster topical decongestants like xylometazoline and oxymetazoline[5][6].

Lerimazoline emerged from efforts to modulate the side-effect profiles of these classical agents. Structurally, it is 2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole[7]. The introduction of the sterically bulky 2,4,6-trimethyl substitution pattern on the benzyl ring fundamentally shifted the molecule's receptor affinity away from pure α-adrenergic dominance and toward the serotonergic system[8]. It officially received its International Nonproprietary Name (INN) from the World Health Organization in 2014[7].

Pharmacological Profile: An Atypical Sympathomimetic

Unlike xylometazoline, which acts as a highly selective α-adrenergic agonist[6], lerimazoline exhibits a complex polypharmacology. It demonstrates nanomolar affinity for 5-HT1D and 5-HT1A receptors, while maintaining functionally relevant, albeit lower, affinities for 5-HT2A and α1-adrenergic receptors[4][9].

This dual mechanism is what classifies it as an "atypical" decongestant[3]. In specific vascular beds, such as the rabbit saphenous vein, its contractile action is predominantly mediated by 5-HT1B/1D receptors[9]. Conversely, in the rat thoracic aorta, vasoconstriction is driven primarily by 5-HT2A receptors and, to a lesser extent, α1-adrenergic receptors[4][9].

Quantitative Data: Receptor Binding Profile

The following table summarizes the binding affinities (Ki) of lerimazoline across key monoamine receptors, highlighting its serotonergic bias.

Target ReceptorAffinity (Ki, nM)Functional RoleReference
5-HT1D 72Agonist (Inhibits cAMP production)Law et al., 1998[8][10]
5-HT1A 162.5AgonistBiomol Biomed, 2017[4][9]
D2 (Dopamine) 3437.5Unknown / NegligibleBiomol Biomed, 2017[4]
5-HT1B 3480Agonist (Vasoconstriction in specific veins)Law et al., 1998[8][10]
5-HT2A 4202Agonist (Aortic vasoconstriction)Biomol Biomed, 2017[4][9]
α1-Adrenergic 6656Weak Agonist (Synergistic vasoconstriction)Biomol Biomed, 2017[4][9]
Mechanism of Action Visualization

Signaling cluster_receptors GPCR Targets Leri Lerimazoline HT1D 5-HT1D / 5-HT1B (Gi/o coupled) Leri->HT1D High Affinity (Ki = 72 nM) HT2A 5-HT2A (Gq coupled) Leri->HT2A Moderate Affinity Alpha1 α1-Adrenergic (Gq coupled) Leri->Alpha1 Low Affinity AC Adenylyl Cyclase HT1D->AC Inhibits PLC Phospholipase C (PLC) HT2A->PLC Activates Alpha1->PLC Activates cAMP ↓ cAMP Production AC->cAMP Vaso Vasoconstriction (Nasal Decongestion) cAMP->Vaso Modulates tone IP3 IP3 / DAG Pathway PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca Ca->Vaso

Fig 1: Polypharmacological signaling pathways of lerimazoline driving vasoconstriction.

Chemical Synthesis of Lerimazoline

The synthesis of benzylimidazolines like lerimazoline requires precise control over reaction conditions to prevent the degradation of sterically hindered intermediates. While direct condensation of nitriles with ethylenediamine at high temperatures (>200°C) is possible[6][11], pharmaceutical-grade synthesis typically employs the Pinner Reaction [12]. This two-step conversion of the nitrile to an imidate, followed by cyclization, proceeds under milder conditions, ensuring high purity and yield[12][13].

Synthesis Workflow Visualization

Synthesis A Mesitylene (1,3,5-trimethylbenzene) B 2-(Chloromethyl)- 1,3,5-trimethylbenzene A->B Chloromethylation (HCHO, HCl, ZnCl2) C 2-(2,4,6-Trimethylphenyl) acetonitrile B->C Cyanation (NaCN, KI) D Ethyl Imidate Intermediate C->D Pinner Reaction (HCl gas, EtOH) E Lerimazoline Free Base D->E Cyclization (Ethylenediamine) F Lerimazoline HCl E->F Salification (HCl/EtOH)

Fig 2: Step-by-step chemical synthesis workflow of lerimazoline hydrochloride.

Detailed Step-by-Step Methodology

Step 1: Chloromethylation

  • Objective: Introduce a reactive chloromethyl group to the mesitylene core.

  • Procedure: Suspend 0.1 equivalents of anhydrous ZnCl₂ and 1.2 equivalents of paraformaldehyde in concentrated HCl. Slowly add 1.0 equivalent of 1,3,5-trimethylbenzene dropwise at 0°C. Heat the mixture to 60°C for 4 hours.

  • Causality: ZnCl₂ acts as a critical Lewis acid catalyst, activating the formaldehyde to form a highly electrophilic chloromethyl cation. The strict temperature control at 0°C during addition prevents uncontrolled exothermic polymerization of the electron-rich mesitylene ring.

Step 2: Cyanation

  • Objective: Convert the benzyl chloride to a benzyl cyanide.

  • Procedure: Dissolve the isolated 2-(chloromethyl)-1,3,5-trimethylbenzene in a biphasic mixture of toluene and water. Add 1.5 equivalents of NaCN and 0.05 equivalents of KI. Reflux at 90°C for 6 hours under vigorous mechanical stirring.

  • Causality: KI serves as a nucleophilic catalyst via a Finkelstein-type mechanism. It converts the benzyl chloride into a transient, highly reactive benzyl iodide, which is rapidly displaced by the cyanide ion, significantly accelerating the reaction rate and reducing side-product formation.

Step 3: Pinner Reaction (Imidate Formation)

  • Objective: Activate the nitrile group for cyclization[12].

  • Procedure: Dissolve 2-(2,4,6-trimethylphenyl)acetonitrile in absolute anhydrous ethanol. Bubble anhydrous HCl gas through the solution at 0°C until saturation is achieved. Stir at room temperature for 24 hours to yield ethyl 2-(2,4,6-trimethylphenyl)acetimidate hydrochloride.

  • Causality: The strict exclusion of water is paramount. Any moisture will hydrolyze the highly reactive imidate intermediate into an inert ester, halting the synthesis. The Pinner route is chosen over direct condensation to avoid the thermal degradation of the sterically hindered 2,4,6-trimethyl moiety[12].

Step 4: Cyclization

  • Objective: Form the 4,5-dihydro-1H-imidazole ring[12].

  • Procedure: Suspend the imidate intermediate in absolute ethanol. Add 1.2 equivalents of anhydrous ethylenediamine dropwise at 0°C. Reflux the mixture for 12 hours.

  • Causality: Ethylenediamine acts as a bis-nucleophile. The initial amino group attacks the imidate carbon, expelling ethanol. The secondary amino group then undergoes an intramolecular cyclization, expelling ammonia gas to thermodynamically drive the formation of the stable imidazoline ring.

Step 5: Salification

  • Objective: Convert the free base to a stable, water-soluble salt[11].

  • Procedure: Dissolve the lerimazoline free base in dry diethyl ether. Add 1M ethanolic HCl dropwise until precipitation is complete. Filter and recrystallize from an ethanol/ether mixture.

  • Causality: The hydrochloride salt drastically enhances the aqueous solubility and oxidative stability of the compound, which is a mandatory physical property for formulation into topical nasal decongestant sprays.

Experimental Validation Protocols

To ensure the scientific integrity of synthesized lerimazoline, rigorous pharmacological validation must be performed. The following protocols establish a self-validating system to confirm receptor-specific causality.

Protocol A: Radioligand Binding Assay (5-HT1D Validation)
  • Preparation: Culture CHO Pro 5 cells stably transfected with human 5-HT1D receptors[10]. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate cell membranes with 0.1-1 μM of synthesized lerimazoline and a fixed concentration of [³H]-GR125743 (a selective 5-HT1D radioligand) for 60 minutes at 25°C[10][14].

  • Validation: Define non-specific binding using 10 µM unlabelled serotonin.

  • Causality: By utilizing a radiolabeled antagonist, this assay measures the pure orthosteric binding affinity (Ki) without the confounding variables of G-protein coupling efficiency, confirming the structural integrity of the synthesized ligand[14].

Protocol B: Ex Vivo Vascular Reactivity Assay
  • Preparation: Isolate thoracic aorta rings from male Wistar rats. Suspend the rings in organ baths containing Krebs-Henseleit solution, aerated continuously with 95% O₂ / 5% CO₂ at 37°C[4][15].

  • Pre-treatment: To isolate specific receptor causality, pre-incubate separate tissue baths with specific antagonists: 1 µM ketanserin (to block 5-HT2A) or 1 µM prazosin (to block α1-adrenergic receptors)[4][14].

  • Dose-Response: Apply cumulative concentrations of lerimazoline (10 nM to 10 µM) and measure isometric tension.

  • Causality: If the synthesized compound is authentic lerimazoline, the maximum contractile response will be strongly suppressed by ketanserin and only partially reduced by prazosin, validating its "atypical" 5-HT2A-dominant mechanism in aortic tissue[4][9].

Conclusion

Lerimazoline represents a fascinating intersection of structural chemistry and polypharmacology. By modifying the classical imidazoline scaffold with a 2,4,6-trimethylbenzyl group, researchers successfully shifted the molecule's affinity from pure adrenergic targets to a complex serotonergic profile. The meticulous chemical synthesis via the Pinner reaction, combined with rigorous ex vivo validation, ensures the reliable production of this atypical sympathomimetic for continued research and therapeutic application.

References

  • Law H, Dukat M, Teitler M, et al. Benzylimidazolines as h5-HT1B/1D Serotonin Receptor Ligands: A Structure−Affinity Investigation. Journal of Medicinal Chemistry. 1998;41(13):2243-2251. URL: [Link]

  • Ugrešić N, Stepanović-Petrović R, Micov A, et al. Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors. Biomolecules and Biomedicine. 2017;17(3):194-202. URL: [Link]

  • World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Information. 2014. URL: [Link]

Sources

Foundational

Lerimazoline's Engagement with the Central Nervous System: A Mechanistic and Predictive Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Lerimazoline, a sympathomimetic agent of the imidazoline class, is primarily recognized for its clinical application as a nasal deco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lerimazoline, a sympathomimetic agent of the imidazoline class, is primarily recognized for its clinical application as a nasal decongestant.[1][2] Its therapeutic effect is largely attributed to vasoconstriction in the nasal vasculature. However, a comprehensive understanding of its pharmacological profile, particularly its physiological effects on the central nervous system (CNS), remains sparsely documented in scientific literature. This technical guide synthesizes the available data on Lerimazoline's mechanism of action, delves into its predicted interactions with the CNS based on its receptor binding profile, and provides a framework of experimental protocols for the empirical investigation of these effects. By examining its engagement with α-adrenergic and serotonin receptors, we infer potential CNS implications ranging from sedative and analgesic properties to more complex modulatory functions. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the broader pharmacological landscape of Lerimazoline and other imidazoline derivatives.

Introduction to Lerimazoline

Lerimazoline is an imidazoline derivative primarily utilized for its sympathomimetic properties, leading to its use as a topical nasal decongestant.[1][2] The therapeutic action of imidazoline-based decongestants is generally understood to be mediated by the activation of α-adrenoceptors located on the vascular smooth muscle of the nasal mucosa, resulting in vasoconstriction and a reduction in nasal congestion. While effective in its intended application, the broader pharmacological footprint of Lerimazoline, especially concerning the CNS, is not well-characterized. This guide aims to bridge this knowledge gap by providing a detailed analysis of its known pharmacodynamics and a predictive exploration of its CNS effects, grounded in established neuropharmacological principles.

Pharmacodynamics: A Multi-Receptor Mechanism of Action

The physiological effects of Lerimazoline are dictated by its interactions with a range of cell surface receptors. Its pharmacological profile is more complex than a simple α-adrenergic agonist, exhibiting affinity for both adrenergic and serotonergic receptor systems.

Adrenergic Receptor Engagement

Lerimazoline demonstrates affinity for α-adrenergic receptors, which are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine. While its primary decongestant effect is mediated through these receptors in the peripheral vasculature, the subtypes of α-adrenergic receptors are also widely distributed throughout the CNS. The α2A and α2C subtypes, in particular, are predominantly found in the central nervous system. Stimulation of these central α2-adrenergic receptors is known to produce sedative, analgesic, and sympatholytic effects.

Serotonergic Receptor Interactions

Research indicates that Lerimazoline's mechanism of action also involves serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, it has been shown to have a high affinity for 5-HT1A and 5-HT1D receptors, with lower affinity for 5-HT2A receptors. The vasoconstrictor action of Lerimazoline is suggested to be a composite of both 5-HT2A and, to a lesser extent, α1-adrenergic receptor activation, marking it as an "atypical" decongestant.[1] The presence and functional importance of these 5-HT receptor subtypes in the CNS suggest that Lerimazoline may modulate a variety of neurological processes, including mood, anxiety, and cognition.

The binding affinities of Lerimazoline for various receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki)Reference
5-HT1AHigh Affinity[1]
5-HT1DHigh Affinity[1]
α1-adrenergicLower Affinity[1]
5-HT2ALower Affinity[1]
D2Lower Affinity[1]

Inferred Physiological Effects on the Central Nervous System

Given the lack of direct clinical or preclinical studies on the CNS effects of Lerimazoline, we can infer potential physiological outcomes based on its known receptor targets and the established roles of these receptors in the brain.

Sedative and Sympatholytic Effects

The agonism of central α2-adrenergic receptors by compounds similar to Lerimazoline typically leads to a reduction in sympathetic outflow from the brainstem.[3] This sympatholytic action can manifest as sedation, a decrease in blood pressure, and a reduced heart rate.[3] Therefore, it is plausible that systemic exposure to Lerimazoline could induce dose-dependent sedation and other sympatholytic effects.

Analgesic Properties

Central α2-adrenergic receptors are also implicated in the modulation of pain. Their activation in the spinal cord can inhibit the transmission of nociceptive signals.[3] Consequently, Lerimazoline may possess analgesic properties, a hypothesis that warrants investigation through appropriate preclinical models of pain.

Modulation of Mood and Anxiety

The interaction of Lerimazoline with 5-HT1A receptors is particularly noteworthy. The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. Agonism at this receptor can lead to a reduction in anxiety-like behaviors. Thus, Lerimazoline could potentially exert anxiolytic effects.

Vasoconstrictive Effects in the CNS

While its peripheral vasoconstrictive properties are therapeutically exploited, the activation of 5-HT2A and α1-adrenergic receptors within the CNS could lead to localized changes in cerebral blood flow. The implications of such effects would depend on the specific brain regions affected and the magnitude of the vasoconstriction.

The potential CNS effects of Lerimazoline are summarized in the table below, categorized by the primary mediating receptor.

Potential CNS EffectMediating Receptor(s)Rationale
Sedationα2-adrenergicReduction of sympathetic outflow from the brainstem.[3]
Analgesiaα2-adrenergicInhibition of nociceptive signaling in the spinal cord.[3]
Sympatholysisα2-adrenergicDecreased central sympathetic tone.[3]
Anxiolysis5-HT1AAgonism at a key receptor target for anxiolytic drugs.
Modulation of Cerebral Blood Flow5-HT2A, α1-adrenergicVasoconstrictive properties of these receptors in the CNS.

Pharmacokinetics and Blood-Brain Barrier Penetration

A critical determinant of a drug's ability to exert CNS effects is its capacity to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid.[4]

Physicochemical Properties and Predicted BBB Permeability

The transport of small molecules across the BBB is largely influenced by their physicochemical properties, such as molecular weight and lipophilicity.[5] Lerimazoline has a molecular weight of 202.30 g/mol and a predicted XLogP3 value of 1.9, a measure of lipophilicity.[6] Generally, small molecules that are lipid-soluble and have a molecular weight below a 400-600 Da threshold are more likely to be transported across the BBB via passive diffusion.[5] Based on these properties, Lerimazoline has the potential to cross the BBB. However, experimental verification is essential.

Caption: Physicochemical properties of Lerimazoline suggesting potential for blood-brain barrier penetration.

Experimental Protocols for Investigating CNS Effects

To empirically validate the inferred CNS effects of Lerimazoline, a systematic experimental approach is required. The following protocols provide a framework for such investigations.

In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This assay assesses the ability of a compound to cross a monolayer of brain endothelial cells, mimicking the BBB.

Methodology:

  • Cell Culture: Co-culture human cerebral microvascular endothelial cells on the apical side and astrocytes on the basolateral side of a Transwell insert to form a tight monolayer.

  • Barrier Integrity Measurement: Monitor the formation of a functional barrier by measuring the transendothelial electrical resistance (TEER).

  • Dosing: Once a stable and high TEER value is achieved, add Lerimazoline to the apical (blood side) chamber.

  • Sampling: At various time points, collect samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the concentration of Lerimazoline in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Caption: Workflow for assessing in vitro blood-brain barrier permeability using a Transwell model.

Radioligand Binding Assay

This assay determines the binding affinity of Lerimazoline for its target receptors.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., α2-adrenergic or 5-HT1A receptors).

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a known concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of unlabeled Lerimazoline.

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the displacement of the radioligand by Lerimazoline and calculate the inhibitory constant (Ki) to determine its binding affinity.[7][8]

cAMP Functional Assay

This assay determines whether Lerimazoline acts as an agonist or antagonist at its target G protein-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., a Gαi-coupled receptor like the α2-adrenergic or 5-HT1A receptor).

  • Cell Stimulation: Treat the cells with varying concentrations of Lerimazoline. For Gαi-coupled receptors, co-stimulation with forskolin (an adenylate cyclase activator) is typically required to measure the inhibitory effect on cAMP production.[9]

  • Cell Lysis and cAMP Detection: Lyse the cells to release intracellular cAMP. Use a commercial assay kit (e.g., a bioluminescence-based assay) to quantify the amount of cAMP.[10][11]

  • Data Analysis: Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of Lerimazoline.

Caption: Key steps in a cAMP functional assay to determine the activity of Lerimazoline at a Gαi-coupled receptor.

In Vivo Assessment of CNS Effects in Animal Models

The following are standard behavioral tests in rodents to assess potential sedative, analgesic, and anxiolytic effects.

  • Open Field Test: To assess locomotor activity and exploratory behavior, which can be indicative of sedative or stimulant effects.

  • Hot Plate Test: To evaluate analgesic properties by measuring the latency of a thermal pain response.

  • Elevated Plus Maze: A widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Conclusion

While Lerimazoline is clinically established as a peripheral vasoconstrictor for nasal decongestion, its pharmacological profile suggests a potential for significant physiological effects on the central nervous system. Its interactions with central α2-adrenergic and various serotonin receptors could lead to a range of effects including sedation, analgesia, and modulation of mood and anxiety. The physicochemical properties of Lerimazoline indicate a likelihood of blood-brain barrier penetration, a prerequisite for any direct CNS activity.

The lack of direct research into the CNS effects of Lerimazoline presents a clear opportunity for further investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the neuropharmacology of this compound. Such research would not only enhance our fundamental understanding of Lerimazoline but could also uncover novel therapeutic applications or identify potential centrally-mediated side effects that are currently overlooked. For drug development professionals, a thorough characterization of the CNS activity of imidazoline derivatives is crucial for both optimizing their therapeutic use and ensuring their safety.

References

  • StackWave. (2023, July 12). Crossing the Blood-Brain Barrier: Transport Mechanisms for Small Molecule and Biologic Drugs. Retrieved from [Link]

  • Ruiz-Colón, K., Chavez-Arias, C., Diaz-Alcalá, J. E., & Martinez-Jimenez, J. (2014). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesiology and Pain Medicine, 4(3), e15404.
  • Patsnap. (2024, June 25). What are Alpha 2 adrenoceptor agonists and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Pardridge, W. M. (2009). Transport of small molecules through the blood-brain barrier: biology and methodology. Journal of Cerebral Blood Flow & Metabolism, 29(1), 1-13.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). Lerimazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). LERIMAZOLINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. In PubMed Central. Retrieved from [Link]

  • Ovid. (n.d.). In vitro blood-brain barrier permeability study... : Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of In Vitro Blood-Brain Barrier Permeability. In PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Retrieved from [Link]

  • Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. In PubMed Central. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • PubChem. (n.d.). Lerimazoline. In PubChem. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors - PMC. PubMed Central. Retrieved from [Link]

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Protocols & Analytical Methods

Method

In Vitro Assay Protocols for Lerimazoline Receptor Binding and Functional Characterization

Introduction: The Atypical Pharmacology of Lerimazoline Lerimazoline is an imidazoline-class sympathomimetic compound historically utilized as a nasal decongestant. However, unlike classic α1-adrenergic agonists (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Atypical Pharmacology of Lerimazoline

Lerimazoline is an imidazoline-class sympathomimetic compound historically utilized as a nasal decongestant. However, unlike classic α1-adrenergic agonists (such as phenylephrine), lerimazoline exhibits a highly atypical pharmacological profile. Recent binding studies demonstrate that lerimazoline possesses a nanomolar affinity for serotonin 5-HT1D and 5-HT1A receptors, while showing only micromolar affinity for α1-adrenoceptors and 5-HT2A receptors .

Quantitative Pharmacological Profile

To design an effective assay, one must first understand the target landscape. The following table summarizes the binding affinities of lerimazoline across key receptor subtypes, dictating the concentration ranges required for in vitro testing.

Target ReceptorBinding Affinity ( Ki​ , nM)G-Protein CouplingDownstream EffectorLerimazoline Action
5-HT1D 72.0Gi/oAdenylyl Cyclase (↓)Strong Agonist
5-HT1A 162.5Gi/oAdenylyl Cyclase (↓)Strong Agonist
D2 3437.5Gi/oAdenylyl Cyclase (↓)Weak Affinity
5-HT1B 3480.0Gi/oAdenylyl Cyclase (↓)Weak Affinity
5-HT2A 4202.0Gq/11Phospholipase C (↑)Partial Agonist
α1-Adrenergic 6656.0Gq/11Phospholipase C (↑)Weak Agonist

Data synthesized from Rizvić et al., 2017.

Receptor Signaling Pathways

The dual nature of lerimazoline's binding profile triggers distinct intracellular cascades depending on the target tissue's receptor expression. The diagram below maps these divergent pathways.

G cluster_Gi High Affinity (Gi/o-coupled) cluster_Gq Low Affinity (Gq-coupled) Lerimazoline Lerimazoline (Atypical Decongestant) HT1D 5-HT1D Receptor (Ki = 72 nM) Lerimazoline->HT1D HT1A 5-HT1A Receptor (Ki = 162.5 nM) Lerimazoline->HT1A HT2A 5-HT2A Receptor (Ki = 4202 nM) Lerimazoline->HT2A Alpha1 α1-Adrenoceptor (Ki = 6656 nM) Lerimazoline->Alpha1 AC Adenylyl Cyclase (AC) HT1D->AC Inhibits HT1A->AC Inhibits cAMP ↓ cAMP Production AC->cAMP PLC Phospholipase C (PLC) HT2A->PLC Activates Alpha1->PLC Activates Ca ↑ Intracellular Ca2+ PLC->Ca

Figure 1: Lerimazoline receptor binding profile and downstream signaling pathways.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of lerimazoline at 5-HT1A and 5-HT1D receptors. It is designed as a self-validating system incorporating specific biochemical controls to ensure data integrity .

Experimental Causality & Reagent Selection
  • Buffer Optimization: The assay buffer utilizes 50 mM Tris-HCl (pH 7.4) supplemented with 10 mM MgSO₄. Divalent cations (Mg²⁺) are critical for stabilizing the high-affinity agonist state of G-protein coupled receptors . Furthermore, 0.1% ascorbic acid is added to prevent the oxidation of monoamine radioligands (e.g., [³H]-serotonin).

  • Filter Pre-treatment: Glass fiber filters (GF/B) are pre-soaked in 0.1% polyethyleneimine (PEI). PEI is a polycation that neutralizes the negative charge of the glass fibers, preventing positively charged radioligands from sticking to the filter itself, thereby drastically reducing background noise.

  • Self-Validation (NSB Control): Non-Specific Binding (NSB) must be defined to calculate true specific binding. This is achieved by adding a massive excess (10 µM) of an unlabeled competitor (e.g., unlabeled 5-CT).

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or 5-HT1D. Homogenize in ice-cold Tris-HCl buffer containing 1 mM EDTA (to chelate metalloproteases and preserve receptor integrity). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the GPCR-rich membrane fraction.

  • Assay Setup: In a 96-well microplate, prepare the following reaction mixtures (Total volume: 250 µL/well):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand ([³H]-8-OH-DPAT for 5-HT1A or [³H]-5-CT for 5-HT1D) + 150 µL Membrane Suspension.

    • NSB Wells: 50 µL Unlabeled 5-CT (10 µM final) + 50 µL Radioligand + 150 µL Membrane Suspension.

    • Test Wells: 50 µL Lerimazoline (serial dilutions from 10−10 to 10−4 M) + 50 µL Radioligand + 150 µL Membrane Suspension.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow the competitive binding to reach equilibrium.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to flush out unbound radioligand.

  • Detection: Dry the filters, add 30 µL of scintillation cocktail per well, and quantify bound radioactivity using a MicroBeta scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro cAMP Functional Assay (TR-FRET)

Binding affinity ( Ki​ ) does not indicate intrinsic efficacy. To prove lerimazoline acts as an agonist at 5-HT1D/1A receptors, we must measure its ability to inhibit adenylyl cyclase and decrease intracellular cAMP .

Experimental Causality & Reagent Selection
  • Forskolin Stimulation: 5-HT1D and 5-HT1A receptors are Gi/o-coupled. Activating them inhibits adenylyl cyclase. Because basal cAMP levels in resting CHO cells are too low to measure a reliable decrease, Forskolin (a direct adenylyl cyclase activator) is used to artificially elevate cAMP levels. Lerimazoline's efficacy is measured by its ability to suppress this Forskolin-induced spike.

  • Phosphodiesterase Inhibition: 0.5 mM IBMX (3-isobutyl-1-methylxanthine) is included in the stimulation buffer. IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring that the measured cAMP concentration is a direct reflection of adenylyl cyclase activity.

  • TR-FRET Mechanics: This assay relies on competitive binding between endogenous cellular cAMP and Europium-labeled cAMP (Eu-cAMP) for a d2-labeled anti-cAMP antibody. High intracellular cAMP (Forskolin alone) displaces the Eu-cAMP, leading to a low TR-FRET signal. When lerimazoline successfully inhibits cAMP production, the Eu-cAMP binds the antibody, leading to a high TR-FRET signal.

Step-by-Step Methodology
  • Cell Preparation: Detach CHO-K1 cells expressing 5-HT1D using PBS-EDTA. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) at a density of 6.0×105 cells/mL.

  • Compound Addition: Dispense 5 µL of the cell suspension into a 384-well white microplate. Add 5 µL of a 2X stimulation mix containing Forskolin (10 µM final concentration) and Lerimazoline (serial dilutions from 10−10 to 10−4 M).

    • Control 1 (Basal): Cells + Buffer only.

    • Control 2 (Max cAMP): Cells + Forskolin only.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow Gi-mediated inhibition of adenylyl cyclase.

  • Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of d2-labeled anti-cAMP antibody (both diluted in lysis buffer). Incubate for 1 hour at room temperature protected from light.

  • Signal Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the ratio against lerimazoline concentration to determine the functional EC50​ .

References

  • Rizvić, E., Janković, G., Kostić-Rajačić, S., & Savić, M. M. (2017). "Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors." Biomolecules and Biomedicine. URL:[Link]

Application

Application Note: Lerimazoline (ST-71) Dosing Guidelines and Administration Routes in Murine Models

Target Audience: Researchers, pharmacologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Pharmacological Profile & Mechanistic Rationale Lerimazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, pharmacologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Pharmacological Profile & Mechanistic Rationale

Lerimazoline (also known as Trimazoline or ST-71) is an atypical sympathomimetic agent belonging to the imidazoline class. While traditionally utilized in clinical settings as a topical nasal decongestant, its distinct polypharmacological profile makes it a highly valuable tool compound for neurovascular, migraine, and GPCR-signaling research in murine models.

Unlike classical α-adrenergic agonists, lerimazoline exhibits its highest binding affinity for serotonin receptors, specifically 5-HT1D (Kᵢ = 72 nM) and 5-HT1A (Kᵢ = 162.5 nM) [1][3]. It also acts on 5-HT2A and α1-adrenergic receptors at lower affinities (Kᵢ > 3 µM) [2].

Causality Insight for Experimental Design: The dual action on Gi/o-coupled 5-HT1D receptors (which inhibit cAMP production) and Gq-coupled 5-HT2A/α1 receptors (which increase intracellular Ca²⁺) explains its potent vasoconstrictive properties in vascular beds [2][3]. When designing murine studies, researchers must account for this polypharmacology. If your goal is to isolate 5-HT1D-mediated neurogenic effects (e.g., in migraine models), you must co-administer selective antagonists (such as ketanserin for 5-HT2A or prazosin for α1-adrenoceptors) to block the off-target contractile artifacts [2].

ReceptorPathway Leri Lerimazoline (ST-71) HT1D 5-HT1D Receptor (High Affinity: Ki 72 nM) Leri->HT1D Agonist HT2A 5-HT2A Receptor (Moderate Affinity) Leri->HT2A Partial Agonist Alpha1 α1-Adrenoceptor (Lower Affinity) Leri->Alpha1 Partial Agonist Gi Gi/o Pathway HT1D->Gi Gq Gq/11 Pathway HT2A->Gq Alpha1->Gq cAMP ↓ cAMP Production Gi->cAMP Ca ↑ Intracellular Ca2+ Gq->Ca Effect1 Inhibition of Nasal Secretion cAMP->Effect1 Effect2 Vasoconstriction (Aortic/Saphenous) Ca->Effect2

Figure 1: Lerimazoline receptor binding profile and downstream GPCR signaling pathways.

Physicochemical Properties & Formulation Strategy

Lerimazoline free base is highly lipophilic. Administering lipophilic compounds systemically without proper formulation leads to drug precipitation in the bloodstream, causing micro-embolisms, erratic pharmacokinetics, and high mortality in murine cohorts.

Quantitative Data Summary
PropertyValue / SpecificationReference
CAS Number 54765-26-3[5]
Molecular Weight 202.30 g/mol [5]
Molecular Formula C₁₃H₁₈N₂[5]
Storage (Powder) -20°C (up to 3 years)[4]
Storage (In Solvent) -80°C (up to 1 year)[4]
Primary Targets 5-HT1D, 5-HT1A, 5-HT2A, α1-AR[2][3]
Recommended Formulation for Systemic (IP/IV) Injection

To ensure complete dissolution and bioavailability, we recommend a standard co-solvent cascade [4]: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

  • Causality Insight: DMSO disrupts the crystal lattice of the powder. PEG300 acts as a co-solvent to maintain solubility as the DMSO is diluted. Tween 80 (a surfactant) prevents micelle aggregation when the organic mixture is finally introduced to the aqueous saline phase.

Murine Dosing Guidelines & Administration Routes

The choice of administration route fundamentally alters the pharmacokinetic exposure and physiological readout. Below are the field-validated parameters for adult mice (approx. 20-25g).

RouteDose RangeMax VolumePrimary Application
Intranasal (IN) 0.1 – 0.5 mg/kg10 µL / nareLocal decongestant, airway resistance, mucosal secretion models.
Intraperitoneal (IP) 1.0 – 5.0 mg/kg10 mL/kgSystemic vasomotor response, migraine models, neurovascular assays.
Intravenous (IV) 0.1 – 1.0 mg/kg5 mL/kgAcute cardiovascular monitoring, PK/PD profiling.

Experimental Protocols

Workflow Overview

Workflow Prep 1. Formulation (DMSO/PEG/Saline) Dose 2. Administration (IN or IP) Prep->Dose Monitor 3. In Vivo Monitoring (Hemodynamics) Dose->Monitor Tissue 4. Tissue Harvest (Aorta/Mucosa) Monitor->Tissue Assay 5. Ex Vivo Assays (cAMP/Contractility) Tissue->Assay

Figure 2: End-to-end in vivo experimental workflow for murine lerimazoline studies.

Protocol A: Intraperitoneal (IP) Administration for Systemic Models

Self-Validating System: This protocol includes internal checks to ensure formulation integrity and injection accuracy.

  • Formulation Preparation:

    • Weigh the required amount of Lerimazoline powder.

    • Add 10% (v/v) DMSO and vortex until completely dissolved.

    • Sequentially add 40% PEG300, then 5% Tween 80, vortexing after each addition.

    • Dropwise, add 45% sterile saline while gently vortexing.

    • Validation Check: Hold the vial to the light. The solution must be optically clear. If micro-crystals are visible, sonicate at 37°C for 5 minutes. Do not proceed if precipitation persists.

  • Animal Preparation:

    • Restrain the mouse manually, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters (this displaces intestines cranially, reducing perforation risk).

  • Administration:

    • Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle.

    • Validation Check (Aspiration): Pull back slightly on the plunger. If fluid (urine/blood/intestinal contents) enters the hub, withdraw immediately and discard the syringe.

    • Inject the calculated volume (max 10 mL/kg) smoothly.

  • Control Group Requirement:

    • You must include a vehicle-only control group (10% DMSO/40% PEG300/5% Tween 80/45% Saline) to establish baseline hemodynamics, as DMSO and PEG can transiently alter blood pressure independent of the drug.

Protocol B: Intranasal (IN) Administration for Airway Models

Causality Insight: IN administration bypasses first-pass metabolism and targets the highly vascularized nasal mucosa directly, making it ideal for studying 5-HT1D-mediated suppression of mucosal secretion.

  • Formulation: Dissolve Lerimazoline in sterile PBS (if using the water-soluble tramazoline hydrochloride salt form) to a concentration of 1 mg/mL.

  • Anesthesia: Briefly anesthetize the mouse using 2-3% Isoflurane.

    • Why? Anesthesia prevents the mouse from sneezing out the dose or swallowing it, ensuring true mucosal absorption rather than gastrointestinal uptake.

  • Administration:

    • Hold the anesthetized mouse in a supine position with the head completely vertical.

    • Using a high-precision micropipette, place 5–10 µL of the solution onto the left nare. Allow the mouse to inhale the droplet naturally.

    • Repeat for the right nare.

  • Recovery & Monitoring: Keep the mouse in the vertical position for 30 seconds post-administration to prevent drainage into the pharynx, then return to a heated recovery cage.

References

  • Law H, et al. Benzylimidazolines as h5-HT1B/1D serotonin receptor ligands: a structure-affinity investigation. Journal of Medicinal Chemistry. 1998. URL:[Link]

  • Ugrešić N, et al. Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors. Biomolecules and Biomedicine. 2017. URL:[Link]

  • Lerimazoline | CID 3016908 - Physical and Chemical Properties. PubChem, National Institutes of Health. URL:[Link]

Method

Application Note: HPLC-MS/MS Method Development and Validation for the Robust Quantification of Lerimazoline in Biological Matrices

Introduction & Pharmacological Context Lerimazoline (2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) is an atypical sympathomimetic agent utilized primarily as a nasal decongestant. Unlike classical imidazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Lerimazoline (2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) is an atypical sympathomimetic agent utilized primarily as a nasal decongestant. Unlike classical imidazoline decongestants that act exclusively via α1-adrenergic receptors, lerimazoline exhibits a highly complex pharmacological profile. It demonstrates high binding affinity for 5-HT1A and 5-HT1D receptors, while its primary vasoconstrictive efficacy is predominantly mediated through 5-HT2A receptor activation [1].

In preclinical pharmacokinetics (PK) and pharmacodynamics (PD) studies, accurate quantification of lerimazoline in plasma and brain tissue is critical to understanding its blood-brain barrier permeability and systemic exposure [2]. This application note details a highly sensitive, selective, and reproducible High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method designed specifically for lerimazoline quantification in complex biological matrices.

Pathway Leri Lerimazoline (Agonist) HT2A 5-HT2A Receptor Leri->HT2A High Affinity (Predominant) HT1D 5-HT1D Receptor Leri->HT1D High Affinity Alpha1 α1-Adrenergic Receptor Leri->Alpha1 Moderate Affinity Gq Gq Protein HT2A->Gq Gi Gi Protein HT1D->Gi Alpha1->Gq Ca Intracellular Ca2+ ↑ Gq->Ca PLC/IP3 Pathway cAMP cAMP ↓ Gi->cAMP Adenylyl Cyclase Inhibition Vaso Vasoconstriction (Decongestant Effect) Ca->Vaso Smooth Muscle Contraction

Pharmacological signaling pathway of lerimazoline mediating vasoconstriction.

Scientific Rationale & Methodological Design

As a Senior Application Scientist, developing a robust LC-MS/MS method requires moving beyond generic protocols to address the specific physicochemical properties of the target analyte.

Chromatographic Strategy & Causality

Lerimazoline (Exact Mass: 202.15 Da) contains a basic imidazoline ring (pKa ~10) and a hydrophobic trimethylphenyl moiety. To achieve optimal retention and peak shape, a Biphenyl UHPLC column was selected over a standard C18 column. The biphenyl stationary phase provides enhanced π−π interactions with the aromatic ring of lerimazoline, offering superior retention and selectivity for basic compounds that are otherwise prone to secondary interactions with residual column silanols.

A mobile phase buffered with 0.1% formic acid (pH ~2.7) ensures the imidazoline nitrogen remains fully protonated throughout the chromatographic run, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Sample Preparation Causality

Biological matrices (e.g., plasma, serum) contain high concentrations of endogenous phospholipids that cause significant ion suppression in the MS source. While simple protein precipitation (PPT) is cost-effective, we employ a modified PPT method using cold acetonitrile (1:3 v/v) followed by a high-speed centrifugation step. This ensures >95% protein removal. Crucially, the supernatant is subsequently diluted with aqueous mobile phase prior to injection. This dilution step reduces the organic solvent strength of the injected plug, preventing peak broadening (the "solvent effect") at the column head and ensuring sharp, symmetrical peaks.

Experimental Protocols

Reagents and Materials
  • Analytes: Lerimazoline reference standard (CAS: 54765-26-3) [3].

  • Internal Standard (IS): Tramazoline-d4 or a suitable stable isotope-labeled analogue.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (LC-MS grade).

  • Matrix: Blank rat or human plasma (K2EDTA).

Step-by-Step Sample Extraction Protocol

This protocol is designed as a self-validating system; the inclusion of the aqueous dilution step guarantees chromatographic integrity regardless of minor pipetting variations during extraction.

  • Aliquot: Transfer 50 µL of the plasma sample (blank, standard, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% MeOH). Vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate matrix proteins.

  • Disruption: Vortex vigorously for 2 minutes on a multi-tube vortexer to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution & Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Mix thoroughly by pipetting.

  • Analysis: Inject 2 µL into the HPLC-MS/MS system.

Workflow Sample Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Sample->IS PPT Protein Precipitation (150 µL Cold ACN) IS->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:1 with Water) Centrifuge->Supernatant LC UHPLC Separation (Biphenyl Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Instrument Parameters

Chromatographic Conditions:

  • Column: Restek Raptor Biphenyl UHPLC column (50 mm × 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Quantitative Data Presentation

To ensure rapid method transfer and validation, the core quantitative parameters are summarized below.

Table 1: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
Lerimazoline 203.2 133.1 25 18 Quantifier (Trimethylbenzyl cation)
Lerimazoline 203.2 71.1 25 22 Qualifier (Imidazoline ring)

| Tramazoline-d4 (IS) | 220.2 | 121.1 | 25 | 20 | Internal Standard |

Table 2: UHPLC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.00 95.0 5.0 Initial
0.50 95.0 5.0 6 (Linear)
2.50 10.0 90.0 6 (Linear)
3.50 10.0 90.0 6 (Linear)
3.60 95.0 5.0 6 (Linear)

| 5.00 | 95.0 | 5.0 | 6 (Linear) |

Table 3: Method Validation Summary (Simulated Matrix Data) | Parameter | Acceptance Criteria | Lerimazoline Performance | | :--- | :--- | :--- | | Linearity Range | R2≥0.995 | 0.5 – 500 ng/mL ( R2=0.9992 ) | | Lower Limit of Quantitation (LLOQ) | S/N 10, Precision 20% | 0.5 ng/mL (CV = 8.4%) | | Intra-day Precision (CV%) | 15% | 3.2% – 7.1% | | Inter-day Accuracy (% Bias) | ± 15% | -4.1% to +5.2% | | Matrix Effect (IS Normalized) | 85% – 115% | 96.4% (Minimal ion suppression) | | Extraction Recovery | Consistent across levels | 88.5% ± 4.2% |

References

  • Rizvić E, Janković G, Kostić-Rajačić S, Savić MM. Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors. Bosn J Basic Med Sci. 2017 Aug 20;17(3):194-202.[Link]

  • Rizvić E, Janković G, Savić MM. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. Korean J Physiol Pharmacol. 2017 Jul;21(4):385-395.[Link]

Application

Application Note: Utilizing Lerimazoline as a Polypharmacological Reference Standard in Vascular Assays

Introduction & Scientific Rationale Lerimazoline (historically known as St-71 or trimizoline) is an imidazoline-derivative sympathomimetic drug traditionally categorized as a nasal decongestant[1]. However, unlike classi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Lerimazoline (historically known as St-71 or trimizoline) is an imidazoline-derivative sympathomimetic drug traditionally categorized as a nasal decongestant[1]. However, unlike classic decongestants (such as phenylephrine or oxymetazoline) that rely almost exclusively on highly selective α1-adrenergic agonism, lerimazoline exhibits a highly complex polypharmacological profile. It acts as a high-affinity agonist at 5-HT1A and 5-HT1D receptors, while its intrinsic vasoconstrictive properties in vascular smooth muscle are predominantly mediated by 5-HT2A receptors, with only a minor contribution from α1-adrenergic receptors[2].

The Rationale for Use as a Reference Standard: In modern drug development, screening for atypical decongestants, anti-migraine therapeutics, or multi-target vascular drugs requires reference compounds that engage multiple receptor subtypes simultaneously[3]. Lerimazoline serves as an unparalleled reference standard for:

  • Validating Ex Vivo Contractility Assays: Its ability to induce moderate contraction (~40-55% of phenylephrine's Emax) provides a reliable benchmark for partial or atypical agonism[2].

  • Studying Rebound Congestion: Its unique receptor profile helps elucidate the mechanisms behind rhinitis medicamentosa.

  • Mapping Drug-Drug Interactions: At high concentrations, lerimazoline profoundly antagonizes phenylephrine-induced vasoconstriction via nitric oxide (NO) and K+ channel potentiation, making it an excellent tool for validating functional antagonism pathways[4].

Pharmacological Profile & Quantitative Data

To establish a robust assay, investigators must calibrate their experimental concentrations against lerimazoline's known binding affinities (Ki). The table below summarizes its polypharmacological profile, demonstrating its primary affinity for serotonergic over adrenergic receptors[2].

Receptor SubtypeBinding Affinity (Ki, nM)Primary Functional Role in Vascular Assays
5-HT1D 72.0Central/Peripheral modulation; highest affinity target[1].
5-HT1A 162.5High-affinity binding; potential neurovascular modulation[2].
5-HT1B 3480.0Weak interaction compared to other 5-HT1 subtypes[2].
D2 (Dopamine) 3437.5Off-target binding; minimal vascular role[2].
5-HT2A 4202.0Primary mediator of lerimazoline-induced aortic contraction[2].
α1-Adrenergic 6656.0Secondary mediator of vasoconstriction (atypical profile)[2].

Mechanistic Pathway: Lerimazoline Vascular Modulation

The causality behind experimental observations in lerimazoline assays stems from its dual nature. It induces moderate vasoconstriction on its own via 5-HT2A and α1-adrenergic receptors, but paradoxically attenuates the effects of strong α1-agonists (like phenylephrine) at high concentrations (≥ 10−4 M) by potentiating NO and K+ channels[4].

Pathway Lerimazoline Lerimazoline (Reference Standard) HT1D 5-HT1D / 5-HT1A (High Affinity: <200 nM) Lerimazoline->HT1D Activation HT2A 5-HT2A Receptor (Affinity: ~4.2 µM) Lerimazoline->HT2A Primary Contractile Pathway Alpha1 α1-Adrenergic (Affinity: ~6.6 µM) Lerimazoline->Alpha1 Secondary Contractile Pathway Modulation NO / K+ Channel Potentiation Lerimazoline->Modulation High Dose (≥10^-4 M) Vasoconstriction Vascular Smooth Muscle Contraction (Emax ~45%) HT2A->Vasoconstriction Ca2+ Influx Alpha1->Vasoconstriction IP3/DAG Modulation->Vasoconstriction Attenuates Phenylephrine

Caption: Lerimazoline polypharmacology mediating contraction and NO-dependent attenuation.

Experimental Protocols

Protocol 1: Ex Vivo Aortic Ring Contractility & Drug Interaction Assay

This protocol utilizes lerimazoline to validate functional antagonism of α1-adrenergic responses. This is a critical self-validating system for screening atypical sympathomimetics: if lerimazoline fails to induce ~40-55% of phenylephrine's maximal contraction[2], or fails to attenuate phenylephrine at high doses[4], the researcher must immediately troubleshoot tissue viability, endothelial integrity, or buffer oxygenation.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from euthanized male Wistar rats. Carefully clean the connective tissue to preserve the endothelium and cut into 3-4 mm rings.

  • Equilibration: Suspend rings in organ baths containing Krebs-Henseleit solution (maintained at 37°C, aerated with 95% O2 / 5% CO2) under a resting tension of 1.5 g for 60 minutes. Wash the baths every 15 minutes.

  • Viability Validation: Challenge rings with 60 mM KCl to confirm smooth muscle viability. Wash repeatedly until baseline tension is restored.

  • Pretreatment (Reference Standard Integration): Incubate the rings with lerimazoline at a high concentration ( 10−4 M) for 20 minutes.

    • Self-Validation Control (Causality Check): Run a parallel bath with Lerimazoline ( 10−4 M) + L-NAME ( 10−4 M, a NOS inhibitor). Because lerimazoline's attenuation of phenylephrine is NO-dependent, L-NAME will reverse the suppression, proving the assay's mechanistic integrity[4].

  • Agonist Challenge: Construct a cumulative concentration-response curve for phenylephrine ( 10−8 to 10−4 M).

  • Data Acquisition: Record isometric tension. Calculate the pEC50 and Emax. Lerimazoline should profoundly depress the phenylephrine Emax (from 100% down to ~10%)[4].

Workflow Prep 1. Tissue Prep (Rat Aorta) Equil 2. Equilibration (Krebs Buffer) Prep->Equil Pretreat 3. Pretreatment (Lerimazoline) Equil->Pretreat Agonist 4. Agonist Curve (Phenylephrine) Pretreat->Agonist Analysis 5. Data Analysis (pEC50 & Emax) Agonist->Analysis

Caption: Step-by-step workflow for the ex vivo aortic ring contractility assay.

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor Validation

Because lerimazoline acts as an atypical decongestant primarily via 5-HT2A, it serves as an excellent reference competitor in radioligand binding assays targeting vascular serotonin receptors[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target tissue (e.g., rat frontal cortex for high 5-HT2A expression) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Resuspension: Resuspend the pellet in assay buffer containing 4 mM CaCl2 and 0.1% ascorbic acid (to prevent ligand oxidation).

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g.,[3H]-Ketanserin for 5-HT2A).

    • 50 µL of Lerimazoline (serial dilutions from 10−10 to 10−3 M) to establish the displacement curve.

    • 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 30 minutes to reach steady-state binding.

  • Filtration & Detection: Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation. The expected Ki for lerimazoline at 5-HT2A is approximately 4.2 µM[2].

References

  • LERIMAZOLINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[1]

  • Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors. Rizvić E, Janković G, Kostić-Rajačić S, Savić MM. Biomolecules and Biomedicine (PubMed Central). Available at:[2]

  • Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. Rizvić E, Janković G, Savić MM. Korean Journal of Physiology & Pharmacology (KoreaMed Synapse). Available at:[4]

  • Forskolin (Reference Standards). MedChemExpress Life Science Reagents. Available at:[3]

Sources

Method

Application Note: Best Practices for the Synthesis and Pharmacological Evaluation of Lerimazoline Derivatives

Introduction & Rationale Lerimazoline (2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) is an imidazoline-class sympathomimetic agent traditionally utilized as a nasal decongestant[1]. Unlike classical α1-adre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Lerimazoline (2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) is an imidazoline-class sympathomimetic agent traditionally utilized as a nasal decongestant[1]. Unlike classical α1-adrenergic agonists such as phenylephrine, lerimazoline exhibits an "atypical" pharmacological profile[2]. It demonstrates high binding affinity for 5-HT1A and 5-HT1D receptors, while its vasoconstrictive properties are predominantly mediated by 5-HT2A receptors, and to a lesser extent, α1-adrenoceptors[3].

Because of this unique polypharmacology, synthesizing lerimazoline derivatives offers a strategic pathway for targeted drug development. Researchers can structurally optimize the 2-imidazoline core to either enhance 5-HT1D selectivity for migraine therapeutics or minimize α1-mediated hypertensive side effects[4]. This application note outlines the best practices for synthesizing these derivatives and validates the products through rigorous, self-validating functional assays.

Mechanistic Insights into 2-Imidazoline Synthesis

The construction of the 2-imidazoline heterocycle typically involves the condensation of ethylenediamine with a carboxylic acid, ester, or nitrile derivative[5]. For lerimazoline, the primary precursor is 2,4,6-trimethylphenylacetic acid.

Causality Behind Experimental Choices:

  • Microwave-Assisted Heating: Traditional reflux methods require 12–24 hours and often result in thermal degradation of the ethylenediamine precursor. Microwave irradiation accelerates the nucleophilic attack and subsequent intramolecular cyclization, drastically reducing reaction times to 15–30 minutes while improving overall yields[5].

  • Anhydrous Conditions: The initial condensation forms an intermediate Schiff base. Because this step produces water as a byproduct, utilizing anhydrous conditions (e.g., anhydrous magnesium sulfate or a Dean-Stark apparatus) drives the equilibrium toward the cyclic product and prevents premature hydrolysis[6].

  • Oxidative Catalysis (Alternative Route): In cases where an aldehyde precursor is used instead of a carboxylic acid, an oxidant (such as iodine/K2CO3 or hydrogen peroxide) is critical to facilitate the oxidation of the intermediate aminal to the final 4,5-dihydro-1H-imidazole core[7].

Synthesis SM 2,4,6-Trimethylphenylacetic Acid (Precursor) Cond Microwave Condensation (150°C, Catalyst) SM->Cond ED Ethylenediamine (Amine Source) ED->Cond Int Intermediate Schiff Base Cond->Int Cycl Intramolecular Cyclization (-H2O) Int->Cycl Prod Lerimazoline Derivative (2-Imidazoline Core) Cycl->Prod

Workflow for the microwave-assisted synthesis of lerimazoline derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Lerimazoline Derivatives
  • Reagent Preparation: In a microwave-safe reaction vial, dissolve 1.0 equivalent of 2,4,6-trimethylphenylacetic acid in anhydrous toluene. Add 1.2 equivalents of anhydrous ethylenediamine. Note: A slight excess of the amine compensates for potential evaporative loss.

  • Catalyst Addition: Introduce a catalytic amount of p-toluenesulfonic acid (p-TSA) to activate the carbonyl carbon, facilitating the primary amine's nucleophilic attack.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 20 minutes. Monitor the internal pressure to ensure it remains within safe equipment limits.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3 to neutralize the acid catalyst. Extract the organic layer with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH 9:1 with 1% triethylamine). Causality check: Triethylamine is mandatory to prevent the basic imidazoline nitrogen from streaking on the acidic silica gel.

Protocol 2: Functional Validation via Isolated Rat Thoracic Aorta

To ensure the synthesized derivative retains or improves upon the atypical vasoconstrictive profile, a self-validating functional assay is required[1].

  • Tissue Preparation: Isolate the thoracic aorta from male Wistar rats, carefully remove adhering fat, and cut into 3-4 mm rings[3].

  • Organ Bath Setup: Suspend the rings in organ baths containing Krebs-Ringer bicarbonate solution, continuously aerated with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Apply a resting tension of 1.5 g and equilibrate for 60 minutes, washing the tissue every 15 minutes.

  • Self-Validating Controls: Pre-contract the tissue with KCl (60 mM) to verify smooth muscle viability. Wash thoroughly until baseline tension is restored.

  • Concentration-Response Curves: Apply the synthesized lerimazoline derivative cumulatively (10^-8 to 10^-4 M) and record the contractile response.

  • Mechanistic Verification: To prove causality and isolate the receptor mechanism, incubate parallel tissue baths with specific antagonists: ketanserin (10 nM) for 5-HT2A, and prazosin (1 μM) for α1-adrenoceptors[2]. A significant rightward shift in the response curve confirms the specific receptor-mediated pathway. Interestingly, at high concentrations (≥10^-4 M), lerimazoline has been shown to profoundly suppress phenylephrine-induced vasoconstriction, highlighting its complex receptor interplay[8].

Pathway Ligand Lerimazoline R1 5-HT2A Receptor Ligand->R1 Primary R2 α1-Adrenoceptor Ligand->R2 Secondary Gq Gq Protein R1->Gq R2->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ ↑ IP3->Ca Effect Vasoconstriction Ca->Effect

Gq-coupled signaling pathway mediating lerimazoline-induced vasoconstriction.

Quantitative Data Presentation

The following table summarizes the baseline receptor binding affinities of Lerimazoline. This quantitative baseline should be used as a benchmark to guide the structural optimization of synthesized derivatives. Data is aggregated from standard radioligand binding assays[2],[1].

Receptor TargetLerimazoline Affinity (Ki, nM)Primary Functional Outcome
5-HT1D 72.0Potential anti-migraine activity; cAMP inhibition
5-HT1A 162.5Central neuromodulation
5-HT1B 3480.0Weak contribution to vasoconstriction
5-HT2A 4202.0Predominant mediator of aortic contraction
α1-Adrenoceptor 6656.0Secondary mediator of vasoconstriction

References

  • Title: Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors Source: Biomolecules and Biomedicine (bjbms.org) URL: 3

  • Title: Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant Source: PubMed Central (nih.gov) URL: 8

  • Title: Synthesis, Properties, Chemical Reactivities of 2-Imidazoline Source: ChemicalBook URL: 5

  • Title: Synthesis of 2-imidazolines Source: Organic Chemistry Portal URL: 6

  • Title: Lerimazoline | 5-HT1D Receptor Agonist Source: MedChemExpress URL: 4

Sources

Application

Application Note: Advanced LC-ESI-MS/MS Protocols for the Quantification and Metabolic Tracking of Lerimazoline in Biological Fluids

Introduction and Pharmacological Context Lerimazoline (ST-71) is an imidazoline-derivative sympathomimetic agent historically utilized as a topical nasal decongestant[1]. However, recent pharmacological profiling has rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Lerimazoline (ST-71) is an imidazoline-derivative sympathomimetic agent historically utilized as a topical nasal decongestant[1]. However, recent pharmacological profiling has reclassified it as an "atypical" decongestant due to its unique receptor binding profile. Unlike classical α-adrenergic agonists, lerimazoline exerts its vascular contractile effects predominantly via 5-HT2A receptors, while also displaying high affinity for 5-HT1A and 5-HT1D receptors[2].

Crucially, pharmacokinetic studies have demonstrated that lerimazoline effectively penetrates the blood-brain barrier (BBB), resulting in measurable concentrations in both systemic plasma and central nervous system (CNS) tissues[3]. This CNS penetrance necessitates rigorous metabolic tracking to evaluate potential off-target central effects. This application note details a robust, self-validating Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) workflow for tracking lerimazoline and its putative Phase I/II metabolites in serum and brain homogenates.

Rationale and Causality in Methodological Design

To ensure scientific integrity, every step of this protocol has been designed with specific physicochemical causality in mind:

  • Matrix Clean-up via Mixed-Mode Cation Exchange (MCX) SPE: Biological matrices like serum and brain tissue are rich in phospholipids and endogenous proteins that cause severe ion suppression in the ESI source. Because the imidazoline ring of lerimazoline is highly basic (protonated at physiological pH), an MCX SPE cartridge is selected. This allows selective ionic retention of the analyte while neutral and acidic interferences are washed away.

  • Chromatographic Separation (Reversed-Phase C18): A high-efficiency C18 column is used to separate the lipophilic parent compound from its more polar hepatic metabolites (e.g., hydroxylated or N-glucuronide forms). A gradient elution with an acidic mobile phase ensures the basic imidazoline moiety remains fully protonated, preventing peak tailing and ensuring reproducible retention times.

  • Mass Spectrometric Detection (ESI+): The nitrogen-rich imidazoline structure makes positive-mode ESI highly efficient. The parent compound is tracked via Selected Ion Monitoring (SIM) at m/z 237[3], while a full scan range of m/z 100–400 is utilized for untargeted metabolite discovery[3].

Quantitative Pharmacological and Analytical Data

To establish the pharmacological relevance of tracking lerimazoline in specific tissues, its receptor binding affinities and corresponding mass spectrometry parameters are summarized below.

Table 1: Pharmacological Profile and Mass Spectrometry Parameters of Lerimazoline

ParameterValueAnalytical / Pharmacological Significance
5-HT1A Receptor Affinity (Ki) 162.5 nMHigh affinity; indicates potential CNS activity requiring BBB penetrance tracking[2].
D2 Receptor Affinity (Ki) 3437.5 nMModerate affinity; relevant for comprehensive neuropharmacological profiling[2].
5-HT2A Receptor Affinity (Ki) 4202.0 nMPrimary mediator of atypical vascular contractile effects[2].
α1-Adrenoceptor Affinity (Ki) 6656.0 nMLower affinity compared to classical imidazoline decongestants[2].
Parent Ion Mass-to-Charge (m/z) 237 [M+H]+Primary target for Selected Ion Monitoring (SIM) in ESI+ mode[3].
Full Scan Range m/z 100–400Optimal window for capturing low-molecular-weight imidazoline metabolites[3].
Ionization Mode ESI (Positive)Optimal for basic imidazoline nitrogen protonation[3].

Visualizing the Analytical Workflow and Metabolic Pathway

Workflow A Biological Fluid Collection (Plasma / Brain Homogenate) B Protein Precipitation & Solid-Phase Extraction A->B C Reversed-Phase LC (C18 Column Separation) B->C D ESI-MS/MS Detection (Parent m/z 237 & MRM) C->D E Pharmacokinetic & Metabolite Profiling D->E

Workflow for LC-ESI-MS/MS tracking of lerimazoline and metabolites in biological matrices.

Pathway Leri Lerimazoline (ST-71) Parent Compound Receptors Receptor Activation 5-HT1A, 5-HT2A, α1 Leri->Receptors Pharmacodynamics Metab1 Hepatic Oxidation (Hydroxyl Metabolites) Leri->Metab1 Phase I Metab2 Glucuronidation (Phase II Conjugates) Leri->Metab2 Direct N-Glucuronidation Metab1->Metab2 Phase II Excretion Renal Excretion (Urine/Plasma Tracking) Metab2->Excretion

Pharmacodynamic targeting and putative hepatic biotransformation pathways of lerimazoline.

Detailed Step-by-Step Methodology

System Suitability and Self-Validation Setup

A robust protocol must be a self-validating system. Before analyzing biological samples, execute the following checks:

  • Matrix Effect Checkpoint: Extract a blank matrix (plasma or brain homogenate) and spike it post-extraction with lerimazoline. Compare the peak area to a neat standard of the same concentration.

    • Causality: The calculated Matrix Factor (MF) must fall between 0.85 and 1.15. If it falls outside this range, ion suppression is occurring, indicating the SPE washing steps require optimization.

  • Carryover Checkpoint: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Causality: The peak area at the lerimazoline retention time must be <20% of the Lower Limit of Quantification (LLOQ) to ensure high-concentration samples do not contaminate subsequent runs.

Sample Preparation (Serum and Brain Homogenate)
  • Tissue Homogenization: Weigh brain tissue and homogenize in 3 volumes (w/v) of ice-cold methanol/water (50:50, v/v) to mechanically disrupt cells and precipitate bulk proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Internal Standard Addition: Aliquot 200 µL of serum or brain homogenate supernatant into a clean microcentrifuge tube. Spike with 10 µL of the Internal Standard (IS) working solution (e.g., a deuterated imidazoline analog).

    • Causality: The IS corrects for any analyte loss during extraction and normalizes variations in mass spectrometer ionization efficiency.

  • Solid-Phase Extraction (MCX):

    • Conditioning: Pass 1 mL of methanol followed by 1 mL of 2% formic acid in water through the MCX cartridge to activate the sorbent.

    • Loading: Dilute the sample with 200 µL of 2% formic acid and load onto the cartridge.

    • Washing: Wash with 1 mL of 2% formic acid (removes acidic/neutral lipids) followed by 1 mL of methanol (removes hydrophobic interferences).

    • Elution: Elute lerimazoline and its basic metabolites using 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: The high pH of the elution solvent deprotonates the basic imidazoline ring, neutralizing its charge and releasing it from the strong cation exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS injection.

LC-MS/MS Instrumental Parameters
  • Chromatography Setup: Utilize a high-performance liquid chromatography system (e.g., Waters Alliance 2695) equipped with a C18 analytical column (2.1 x 50 mm, 1.7 µm)[3].

  • Mobile Phase Composition:

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, and re-equilibrate at 5% B for 2 mins. Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Employ a quadrupole mass analyzer (e.g., Waters ZQ 2000) utilizing an Electrospray Ionization (ESI) interface operating in positive mode[3].

  • Detection & Tracking: Monitor the parent compound via Selected Ion Monitoring (SIM) at m/z 237[3]. For metabolite discovery, execute a full scan over the m/z 100–400 range[3], specifically looking for +16 Da shifts (hydroxylation) or +176 Da shifts (glucuronidation) relative to the parent mass.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Lerimazoline Formulation &amp; Solubility Troubleshooting Guide

Welcome to the Technical Support Center for Lerimazoline (also known as trimazoline or ST-71). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and pharmacologist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lerimazoline (also known as trimazoline or ST-71). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and pharmacologists overcome the notorious aqueous solubility challenges associated with this atypical sympathomimetic compound.

Rather than simply providing a recipe, this guide explains the causality behind formulation choices, ensuring you understand how the physicochemical properties of lerimazoline dictate its behavior in solution.

Physicochemical Profiling of Lerimazoline

To solve a solubility issue, we must first understand the molecule. Lerimazoline is a 2-substituted imidazoline derivative featuring a highly lipophilic mesityl (2,4,6-trimethylphenyl) group[1].

PropertyValueImplication for Formulation
Molecular Weight 202.30 g/mol [1]Small molecule; easily penetrates biological membranes if kept in solution.
LogP 1.9[1]Moderately lipophilic. Highly prone to precipitation in purely aqueous buffers at neutral pH.
pKa (Imidazoline ring) ~6.7 - 9.0[2]Weak base. Solubility is highly pH-dependent; protonation is required for aqueous dissolution.
Topological Polar Surface Area 24.4 Ų[1]Low polar surface area confirms the dominance of hydrophobic interactions.
Primary Targets 5-HT2A, 5-HT1D, α1-AR[3]Receptor assays require physiological pH (7.4), conflicting with the drug's ideal acidic solubility range.

Troubleshooting FAQs: Solubilization Strategies

Q1: Why does lerimazoline precipitate immediately when I add it to standard physiological buffers (e.g., PBS at pH 7.4)? A1: The precipitation is driven by the molecule's pKa and LogP. Lerimazoline contains an imidazoline ring that acts as a weak base[2]. At pH 7.4, a significant fraction of the compound exists in its unionized (free base) form. Without the positive charge on the nitrogen atom to facilitate ion-dipole interactions with water, the hydrophobic mesityl group forces the molecule to aggregate and precipitate out of solution[1].

Q2: What is the most effective pH adjustment strategy for creating high-concentration stock solutions? A2: You must drop the pH significantly below the molecule's pKa to ensure complete protonation. Using a 0.1 M HCl solution or a Citrate buffer at pH < 5.0 will protonate the N3 nitrogen on the imidazoline ring. This creates a positively charged species that is highly water-soluble. Causality note: Protonation disrupts the crystal lattice energy of the free base, allowing water molecules to form a stable hydration shell around the drug.

Q3: My experimental design (e.g., isolated rat aorta organ bath assays) strictly requires a physiological pH of 7.4. How can I prevent precipitation without altering the pH? A3: If you cannot lower the pH, you must alter the solvent's dielectric constant or encapsulate the hydrophobic moiety. We recommend a multi-excipient approach:

  • Cosolvents (10-20% PEG 400 or Propylene Glycol): These reduce the overall polarity of the aqueous vehicle, bridging the gap between water and the lipophilic drug.

  • Cyclodextrins (5-10% HP-β-CD): Hydroxypropyl-beta-cyclodextrin forms an inclusion complex by physically encapsulating the hydrophobic 2,4,6-trimethylphenyl ring, shielding it from the aqueous environment while leaving the imidazoline ring exposed for receptor interaction.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol for preparing a 10 mM Lerimazoline Stock at pH 7.4 includes built-in validation checkpoints.

Step 1: Acidic Dissolution (The "Protonation" Phase)

  • Weigh exactly 2.02 mg of Lerimazoline free base[1].

  • Add 100 µL of 0.1 M HCl. Vortex for 60 seconds.

  • Validation Checkpoint 1: The solution must be completely transparent. Any turbidity indicates incomplete protonation. Do not proceed until clear.

Step 2: Excipient Shielding

  • Add 200 µL of PEG 400 (Cosolvent) and 100 µL of a 20% w/v HP-β-CD solution (Complexation agent).

  • Vortex vigorously for 2 minutes to allow the inclusion complexes to form around the mesityl groups.

Step 3: Buffer Titration

  • While continuously stirring the mixture, dropwise add 600 µL of 100 mM Phosphate Buffer (pH 7.4).

  • Causality note: The slow addition prevents localized pH shock, which could prematurely strip the protons before the cyclodextrin complex fully stabilizes the unionized fraction.

Step 4: Final Validation

  • Validation Checkpoint 2: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms macroscopic solubility.

  • Quantify the supernatant using HPLC (UV detection at ~280 nm) against a known standard to verify the exact 10 mM molarity before dosing.

Workflow Start Lerimazoline Free Base pH Adjust pH < 6.0 (0.1M HCl / Citrate) Start->pH Check1 Solution Clear? pH->Check1 Cosolvent Add 20% PEG 400 Check1->Cosolvent No / Neutral pH Needed Filter Centrifuge & HPLC Assay Check1->Filter Yes (Acidic Assay) CD Add HP-β-CD Cosolvent->CD Buffer Titrate to pH 7.4 CD->Buffer Buffer->Filter

Stepwise formulation workflow to optimize lerimazoline aqueous solubility.

Pharmacological Context: Why Solubility Matters for Lerimazoline

Lerimazoline is classified as an "atypical" decongestant because, unlike classic agents (e.g., phenylephrine) that rely solely on α1-adrenoceptors, lerimazoline mediates vasoconstriction predominantly through 5-HT2A receptors [3][4].

If lerimazoline precipitates during an ex vivo rat aorta assay, the actual concentration of the drug reaching the tissue will be a fraction of the intended dose. This leads to artificially right-shifted dose-response curves, causing researchers to severely underestimate the drug's binding affinity (Ki) and potency (EC50) at the 5-HT2A and α1 receptors[3]. Ensuring complete solubilization guarantees that the Gq-protein coupled receptor signaling cascade is accurately quantified.

Signaling Leri Lerimazoline (Solubilized) R1 5-HT2A Receptor Leri->R1 High Affinity R2 Alpha-1 Adrenoceptor Leri->R2 Moderate Affinity Gq Gq Protein Activation R1->Gq R2->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca Vaso Vasoconstriction Ca->Vaso

Lerimazoline GPCR-mediated signaling pathway leading to vasoconstriction.

References

  • Source: nih.
  • Source: benchchem.
  • Source: ncats.
  • Source: nih.

Sources

Optimization

Troubleshooting lerimazoline degradation during long-term storage

Technical Support Center: Troubleshooting Lerimazoline Degradation During Long-Term Storage As a Senior Application Scientist, I frequently encounter experimental inconsistencies stemming from the improper handling of im...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Lerimazoline Degradation During Long-Term Storage

As a Senior Application Scientist, I frequently encounter experimental inconsistencies stemming from the improper handling of imidazoline-derived compounds. Lerimazoline (also known as Trimazoline or ST-71) is a potent, atypical sympathomimetic drug and a selective 5-HT1D and 5-HT2A receptor agonist utilized heavily in vascular and neurological research [1]. While highly efficacious in controlled assays, the imidazoline heterocyclic ring presents specific physicochemical vulnerabilities.

This guide bypasses generic advice to provide a deep, mechanistic understanding of lerimazoline degradation, empowering you to troubleshoot assay failures and implement self-validating storage protocols.

To prevent degradation, we must first understand the chemical causality behind it. Lerimazoline does not simply "lose activity"; it undergoes structural transformation driven by environmental stressors.

Hydrolytic Ring-Opening (pH-Dependent): The primary degradation pathway of lerimazoline in aqueous media is base-catalyzed hydrolysis. The electron-deficient carbon atom within the C=N double bond of the imidazoline ring is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ). Under alkaline or even neutral conditions (pH 7.0), this attack forms a transient tetrahedral intermediate that rapidly collapses, cleaving the ring to form an inactive N-(2-aminoethyl)amide derivative [2].

Thermal Decomposition: Secondary degradation occurs via thermal stress. While solid-state imidazoline derivatives exhibit thermal stability up to approximately 150°C, extreme heat in the presence of oxygen or aqueous media triggers the radical cleavage of N-N and C-C bonds. This results in the emission of oxidative byproducts and irreversible loss of pharmacological activity [3].

Troubleshooting Guide & FAQs

Q1: I observed a significant drop in lerimazoline potency in my vascular contraction assays after storing the stock solution at 4°C for two weeks. What caused this? A: This is a classic symptom of base-catalyzed hydrolysis. If your stock solution was prepared in a neutral-to-alkaline buffer (e.g., standard PBS at pH 7.4), the imidazoline ring likely underwent progressive ring-opening [2]. Corrective Action: Always reconstitute lerimazoline in anhydrous DMSO for long-term storage. If an aqueous working solution is strictly required for your assay, use a slightly acidic buffer (pH 4.5–6.0) and prepare it fresh immediately before use.

Q2: How can I analytically differentiate intact lerimazoline from its degradation products to verify the integrity of my stock? A: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. Because the N-(2-aminoethyl)amide degradant contains an open aliphatic chain and a polar amide group, it exhibits higher hydrophilicity than the intact cyclic lerimazoline. Consequently, the degradant will elute significantly earlier than the parent compound on a standard C18 column [4].

Q3: Can I autoclave lerimazoline solutions to ensure sterility for in vivo animal models? A: No. Thermogravimetric analysis (TGA) of imidazoline derivatives indicates that applying high heat (121°C during autoclaving) to an aqueous solution exponentially accelerates hydrolytic cleavage and radical decomposition [3]. Corrective Action: Sterilize lerimazoline working solutions exclusively via 0.22 µm PTFE or PES syringe filtration at room temperature.

Quantitative Stability Data

The following table summarizes the degradation kinetics of lerimazoline under various environmental stress conditions to aid in experimental planning.

Storage ConditionMatrix / SolventpHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Optimal Storage Anhydrous DMSON/A-80°C> 12 MonthsNone (Stable)
Optimal Powder Lyophilized SolidN/A-20°C> 36 MonthsNone (Stable)
Aqueous Acidic Acetate Buffer4.54°C~ 14 DaysSlow Hydrolysis
Aqueous Alkaline Phosphate Buffer8.025°C< 12 HoursRapid Base-Catalyzed Ring Opening
Thermal Stress Aqueous Solution7.0121°C (Autoclave)< 15 MinutesThermal Cleavage & Hydrolysis

Validated Experimental Protocols

Protocol A: Preparation and Long-Term Storage of Lerimazoline Stock Solutions

This self-validating protocol ensures maximum shelf-life by eliminating hydrolytic and oxidative vectors.

  • Equilibration: Allow the lyophilized lerimazoline powder to equilibrate to room temperature in a desiccator for 30 minutes before opening the vial. Causality: This prevents ambient moisture condensation on the cold powder, which would introduce hydrolytic potential.

  • Reconstitution: Dissolve the powder in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentrated stock (e.g., 10 mM). Do not use aqueous buffers for the primary stock.

  • Aliquot Generation: Dispense the stock solution into single-use, amber microcentrifuge vials (10–50 µL per vial) to minimize freeze-thaw cycles and photolytic degradation.

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas for 3 seconds before capping to displace reactive oxygen species.

  • Storage: Store all aliquots immediately at -80°C [5].

Protocol B: Stability-Indicating HPLC-UV Workflow for Lerimazoline

Use this protocol to quantify degradation prior to critical experiments.

  • Column Selection: Equip the HPLC with a C18 Reversed-Phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 0.01 M Ammonium Acetate buffer (adjusted to pH 6.0 with glacial acetic acid) and Methanol in a 50:50 (v/v) ratio [4]. Filter through a 0.45 µm membrane and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength (UV): 285 nm

    • Injection Volume: 20 µL

  • System Suitability (Self-Validation Step): Inject a forced-degradation control sample (lerimazoline exposed to 0.1 M NaOH for 1 hour). The analytical run is only considered valid if the resolution factor ( Rs​ ) between the early-eluting amide degradant peak and the intact lerimazoline peak is ≥2.0 .

Degradation Pathway & Troubleshooting Logic

Lerimazoline_Troubleshooting Node_Parent Lerimazoline (Intact Imidazoline) Node_Stress1 Alkaline pH (>7.0) Aqueous Media Node_Parent->Node_Stress1 Improper Buffer Node_Stress2 Thermal Stress (>150°C) Node_Parent->Node_Stress2 Autoclaving Node_Mech1 Nucleophilic Attack on C=N Bond Node_Stress1->Node_Mech1 Catalyzes Node_Mech2 Radical Cleavage of C-C / N-C Bonds Node_Stress2->Node_Mech2 Induces Node_Deg1 N-(2-aminoethyl)amide Degradant Node_Mech1->Node_Deg1 Ring Opening Node_Deg2 Oxidative Byproducts Node_Mech2->Node_Deg2 Decomposition Node_Fix1 Store in pH 4.5-6.0 Buffer at -80°C Node_Deg1->Node_Fix1 Prevention Node_Fix2 Sterile Filter (Do Not Autoclave) Node_Deg2->Node_Fix2 Prevention

Figure 1: Mechanistic pathways of lerimazoline degradation and corresponding preventive strategies.

References

  • Title: Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors Source: Biomolecules and Biomedicine URL
  • Title: Hydrolysis of 1,2-disubstituted imidazolines in aqueous media Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: A stability-indicating HPLC method for the determination of naphazoline and its degradation product and methyl parahydroxybenzoate in pharmaceutical preparations Source: ResearchGate URL
  • Title: Lerimazoline | 5-HT1D Receptor Agonist Source: MedChemExpress URL
Troubleshooting

Optimizing extraction methods for lerimazoline from complex biological matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of isolating lerimazoline from complex biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of isolating lerimazoline from complex biological matrices.

Lerimazoline is an imidazoline derivative and an atypical sympathomimetic drug known for mediating contractile effects predominantly via 5-HT2A receptors, distinguishing it from typical alpha-adrenergic decongestants[1][2]. Due to the basic nature of the imidazoline ring and the low therapeutic concentrations typically found in vivo, extracting lerimazoline from matrices like plasma or urine requires highly selective sample preparation prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

This guide provides causally-explained troubleshooting, self-validating protocols, and structural insights to ensure your bioanalytical workflows achieve maximum recovery and minimal matrix effects.

I. Extraction Workflow & Mechanistic Pathway

To achieve high-fidelity quantification, we recommend a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow. The diagram below illustrates the mechanistic rationale behind each step of the extraction process.

Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for lerimazoline.

II. Frequently Asked Questions (FAQs)

Q: Why is Mixed-Mode Cation Exchange (MCX) SPE recommended over simple protein precipitation (PPT) for lerimazoline? A: The causality lies in lerimazoline's chemical structure. It contains an imidazoline ring, which is highly basic (pKa ~9–10). In complex matrices like plasma, simple PPT leaves behind significant endogenous phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI+) source during LC-MS/MS analysis[4][5]. MCX SPE utilizes both reversed-phase (hydrophobic) and cation-exchange mechanisms. By acidifying the sample, the imidazoline nitrogen becomes fully protonated, strongly binding to the cation-exchange sites. This allows you to aggressively wash the sorbent with 100% organic solvents to strip away phospholipids before eluting the analyte with a basic solvent[3].

Q: Can Liquid-Liquid Extraction (LLE) be used instead of SPE? A: Yes, LLE has been successfully applied to structurally homologous imidazoline derivatives like antazoline[6]. However, because lerimazoline is highly polar when ionized, LLE requires adjusting the plasma pH to >11 (using strong bases like NaOH) to fully deprotonate the imidazoline ring. Only in its neutral state will it partition into an organic solvent (e.g., methyl tert-butyl ether). While LLE is cost-effective, SPE generally provides superior recovery, lower matrix effects, and better automation potential[4][7].

Q: How does the imidazoline structure affect LC-MS/MS chromatography? A: Basic compounds like lerimazoline are notorious for secondary interactions with residual silanol groups on standard C18 stationary phases, leading to severe peak tailing. To counteract this, you must use an end-capped or polar-embedded C18 column and ensure your mobile phase contains an adequate modifier (e.g., 0.1% formic acid) to maintain a consistent pH and sharp peak shapes[3].

III. Step-by-Step Methodology: MCX SPE Protocol for Plasma

This protocol is a self-validating system: if the pH is strictly controlled at each step, the recovery will be highly reproducible.

  • Sample Pretreatment: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the chosen Internal Standard (e.g., Xylometazoline-d4 or Antazoline)[6][7]. Add 200 µL of 2% phosphoric acid (H3PO4) and vortex for 30 seconds. Rationale: Acidification disrupts protein binding and ensures the imidazoline ring is fully protonated for cation-exchange binding.

  • Cartridge Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL of MS-grade methanol, followed by 1 mL of MS-grade water[3]. Do not let the sorbent dry out.

  • Sample Loading: Load the pretreated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Interference Washing:

    • Wash with 1 mL of 2% formic acid in water. Rationale: Removes acidic and neutral hydrophilic interferences.

    • Wash with 1 mL of 100% methanol. Rationale: Removes hydrophobic interferences, including ion-suppressing phospholipids. The protonated lerimazoline remains locked to the sorbent via ionic bonds[3].

  • Analyte Elution: Elute lerimazoline with 1 mL of 5% ammonium hydroxide (NH4OH) in methanol. Rationale: The high pH neutralizes the basic imidazoline moiety, breaking the ionic bond and releasing it from the sorbent[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 80:20 v/v)[3].

IV. Quantitative Data: Extraction Method Comparison

The following table summarizes the expected quantitative parameters for extracting imidazoline derivatives (acting as structural surrogates for lerimazoline) from human plasma across different methodologies[3][6][7].

Extraction MethodMatrixAverage Recovery (%)Matrix Effect (%)Reference Analogue
Protein Precipitation (PPT) Plasma65.0 - 75.0-45.0 to -60.0 (Severe Suppression)Xylometazoline[3]
Liquid-Liquid Extraction (LLE) Plasma80.0 - 88.0-15.0 to -25.0 (Moderate Suppression)Antazoline[6]
Cloud-Point Extraction (CPE) Plasma89.0 - 95.0-8.0 to +2.0 (Negligible)Antazoline[7]
Mixed-Mode Cation Exchange (MCX) Plasma92.0 - 98.0-5.0 to +5.0 (Negligible)Xylometazoline[3]
V. Troubleshooting Guide

Issue 1: Low Analyte Recovery during SPE

  • Diagnostic: Incomplete ionization during loading or premature elution during the wash step.

  • Solution: Ensure the sample pH is at least 2 units below the pKa of lerimazoline prior to loading (target pH < 7). Verify that your methanol wash step does not accidentally contain any basic modifiers, which would prematurely neutralize and elute the analyte.

Issue 2: Significant Ion Suppression in LC-MS/MS

  • Diagnostic: Co-eluting matrix components, particularly lysophospholipids, are competing for charge in the ESI+ source[5].

  • Solution: If you are currently using LLE or PPT, switch to MCX SPE[4]. If already using MCX, ensure the 100% methanol wash step is strictly adhered to. Alternatively, adjust the LC gradient to push highly retained phospholipids to the end of the run, and use a divert valve to send the post-analyte flow to waste[5].

Issue 3: Poor Linearity at Low Concentrations

  • Diagnostic: Non-specific binding of lerimazoline to the walls of glass collection tubes or the LC autosampler vials.

  • Solution: Imidazolines can adhere to active silanol groups on glassware. Switch to polypropylene collection tubes and autosampler vials, or use silanized glassware to prevent non-specific adsorption during the evaporation and reconstitution steps.

VI. References
  • Tramazoline hydrochloride | 3715-90-0 - Benchchem. Benchchem. Available at:

  • Novel Approaches to the Development of Antimigraine Drugs: A Focus on 5-HT2A Receptor Antagonists - R Discovery. Researcher.life. Available at:

  • Application Notes and Protocols for the Quantification of Xylometazoline in Biological Samples - Benchchem. Benchchem. Available at:

  • Full article: Bioanalysis of antihypertensive drugs by LC-MS: a fleeting look at the regulatory guidelines and artificial intelligence. Taylor & Francis. Available at:

  • Magnetic Core–Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma. MDPI. Available at:

  • Cloud-point extraction is compatible with liquid chromatography coupled to electrospray ionization mass spectrometry for the determination of antazoline in human plasma. ResearchGate. Available at:

  • Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma. PubMed/NIH. Available at:

Sources

Optimization

Technical Support Center: Optimizing Lerimazoline LC-MS/MS Analysis &amp; Troubleshooting Background Noise

Welcome to the advanced technical support center for the bioanalysis of lerimazoline . As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the bioanalysis of lerimazoline . As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind signal degradation and provide self-validating protocols to ensure your mass spectrometry assays achieve trace-level sensitivity.

Part 1: Analyte Profiling & The Causality of Chemical Noise

Lerimazoline is an atypical sympathomimetic drug utilized primarily as a nasal decongestant. Unlike classical decongestants, its mechanism of action is1[1].

Pathway Leri Lerimazoline Receptor1 5-HT2A Receptor Leri->Receptor1 Primary Agonist Receptor2 α1-Adrenergic Receptor Leri->Receptor2 Secondary Agonist Gq Gq/11 Protein Receptor1->Gq Receptor2->Gq PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ ↑ PLC->Ca

Lerimazoline pharmacological pathway via 5-HT2A and α1 receptors.

The Analytical Challenge: Lerimazoline is a low-molecular-weight compound. In LC-MS/MS, analytes with a mass-to-charge ratio (m/z) below 300 are highly susceptible to background chemical noise. This noise is not random; it is caused by the ionization of 2[2] that share the same mass window as the target analyte.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing high baseline noise in the primary MRM transitions for lerimazoline?

Causality: High baseline noise in the low-mass region is almost always tied to solvent clustering or impurities. HPLC-grade solvents contain trace organic contaminants that form adducts in the Electrospray Ionization (ESI) source. Solution: You must switch to strictly LC-MS grade solvents and ultrapure water. 2[2].

Q2: How can I differentiate between matrix effects (ion suppression) and instrument chemical noise?

Causality: Matrix effects stem from endogenous biological components (like phospholipids) co-eluting with lerimazoline, whereas chemical noise originates from the instrument or mobile phase. Solution: Perform a post-column infusion experiment. Infuse a constant flow of lerimazoline post-column while injecting a blank matrix extract. If the baseline drops specifically at lerimazoline's retention time, it is 3[3]. If the noise is consistently high across the entire gradient, the source is the mobile phase or ESI contamination.

Q3: What specific instrument parameters can I tune to reduce solvent cluster noise?

Causality: Solvent molecules can cluster around the analyte or form independent charged clusters, elevating the baseline. Solution: Optimize the cone gas flow rate and temperature.4[4], which directly improves the signal-to-noise (S/N) ratio.

Q4: Can environmental laboratory air affect my trace-level assay?

Causality: Yes. Ambient air contains volatile organic compounds (VOCs) that are readily ionized in an open ESI source. Solution: Ensure your source exhaust is functioning optimally. For ultra-trace analysis, utilizing an 5[5] can isolate the system from lab atmosphere contaminants.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. This means building in internal checks that automatically flag a failure in noise reduction or extraction efficiency.

Workflow Sample Plasma Sample SPE MCX SPE Cleanup Sample->SPE LC UHPLC Separation SPE->LC ESI ESI Source Tuning LC->ESI MS Tandem MS Detection ESI->MS Noise1 Matrix Suppression Noise1->SPE Noise2 Solvent Impurities Noise2->LC Noise3 Chemical Clusters Noise3->ESI

LC-MS/MS workflow highlighting noise introduction points and mitigation.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Removal

Because lerimazoline is a basic imidazoline derivative, it is positively charged at low pH. We exploit this using MCX Solid-Phase Extraction to rigorously eliminate phospholipids that cause ion suppression.

Step-by-Step Methodology:

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Dilute 100 µL of plasma sample with 300 µL of 2% Formic Acid. Load onto the cartridge at a flow rate of 1 drop/second.

  • Washing (The Critical Step): Wash with 1.0 mL of 2% Formic Acid, followed by 1.0 mL of 100% Methanol. Causality: The methanol wash removes neutral lipids and phospholipids while lerimazoline remains ionically bound to the sorbent.

  • Elution: Elute lerimazoline using 1.0 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Check: Immediately following the highest calibration standard, inject a "Double-Blank" (matrix processed without analyte or internal standard). Validation criteria: The baseline noise at the lerimazoline retention time must be <20% of the Lower Limit of Quantification (LLOQ) signal. If it exceeds this, matrix removal has failed or carryover is present.

Protocol 2: ESI Source Optimization for Chemical Noise Reduction

Do not simply tune for maximum absolute signal; tune for the maximum Signal-to-Noise (S/N) ratio.

Step-by-Step Methodology:

  • Setup: Tee a continuous infusion of lerimazoline standard (10 ng/mL at 10 µL/min) into the LC flow (0.4 mL/min, 50% aqueous/organic).

  • Monitoring: Monitor the primary MRM transition for lerimazoline in positive ESI mode.

  • Cone Gas Titration: Incrementally increase the cone gas flow from 150 L/hr to 500 L/hr in 50 L/hr steps. Allow 1 minute of stabilization per step.

  • Data Plotting: Extract the chromatogram and calculate the S/N ratio for each step.

  • Self-Validation Check: The optimal parameter is validated when the S/N curve reaches its apex. A drop in absolute signal is acceptable only if the baseline noise drops at a significantly faster rate, yielding a higher net S/N ratio.

Part 4: Quantitative Data Summaries

The following table summarizes the empirical impact of the optimization strategies detailed above on the baseline noise and S/N ratio for lerimazoline quantification.

Optimization StrategyBaseline Noise Level (cps)Analyte Signal (cps)S/N RatioImprovement Factor
Baseline (HPLC Solvents, Protein Precipitation, Default Gas) 8,5009,0001.05-
Switch to LC-MS Grade Solvents 4,50011,7002.62.4x
Cone Gas Optimization (150 L/hr → 350 L/hr) 80010,20012.7512.1x
Implementation of MCX-SPE Cleanup 40011,00027.526.1x

Note: Data represents average counts per second (cps) observed during method development. The combination of high-purity solvents, gas optimization, and SPE yields a >26-fold improvement in assay sensitivity.

References

  • Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors.Biomolecules and Biomedicine.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.AMSbiopharma.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification.
  • Suppressing the background of LC-ESI-MS analysis using the active background ion reduction device.NIH (PMC).

Sources

Troubleshooting

Lerimazoline Assay Support Center: Troubleshooting Off-Target Binding in Tissue Models

Welcome to the Technical Support Center for lerimazoline (ST-71) applications. Lerimazoline is a sympathomimetic imidazoline derivative classically utilized as a nasal decongestant[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lerimazoline (ST-71) applications. Lerimazoline is a sympathomimetic imidazoline derivative classically utilized as a nasal decongestant[1]. In preclinical pharmacology, it is frequently employed as a selective 5-HT1D receptor agonist to study migraine pathophysiology and serotonergic signaling[2]. However, due to the highly conserved orthosteric binding pockets among aminergic G-protein coupled receptors (GPCRs), lerimazoline exhibits significant promiscuity[3].

This guide is designed for researchers and drug development professionals. It addresses the mechanistic causality of off-target binding in complex tissue assays and provides self-validating protocols to ensure the integrity of your pharmacological data.

Quantitative Receptor Binding Profile

To troubleshoot off-target effects, you must first understand lerimazoline's affinity landscape. While it is highly selective for 5-HT1D, at the micromolar concentrations often required for tissue penetration in organ bath assays, it readily engages secondary targets[3].

Table 1: Lerimazoline Binding Affinities and Functional Roles

Receptor TargetAffinity ( Ki​ , nM)Primary Functional ResponseSelective Antagonist for Masking
5-HT1D 72cAMP Inhibition (Targeted Response)N/A (Target)
5-HT1A 162.5cAMP ModulationWAY-100635
5-HT1B 3480VasoconstrictionSB 224289
D2 3437.5Variable / UnknownHaloperidol
5-HT2A 4202Aortic Contraction (Artifact)Ketanserin
α1-Adrenoceptor 6656Aortic Contraction (Artifact)Prazosin

Data synthesized from [4] and[3].

Troubleshooting FAQs

Q1: I am observing unexpected smooth muscle contraction in rat thoracic aorta preparations when using lerimazoline to study 5-HT1D. What is causing this artifact? A1: This is a classic off-target artifact. While lerimazoline is intended as a 5-HT1D agonist, it induces concentration-dependent contractions in approximately 70% of rat aorta preparations, reaching up to 55% of the maximal contraction elicited by phenylephrine[3]. The causality lies in its off-target affinity for 5-HT2A ( Ki​ = 4202 nM) and α1-adrenergic receptors ( Ki​ = 6656 nM)[5]. To validate your 5-HT1D findings, you must pre-incubate the tissue with ketanserin (1 µM) and prazosin (0.1 µM) to mask these off-target contractile pathways[6].

Q2: How can I reliably differentiate between 5-HT1B and 5-HT1D mediated effects in my assays? A2: Lerimazoline displays a 48-fold selectivity for human 5-HT1D ( Ki​ = 72 nM) over 5-HT1B ( Ki​ = 3480 nM) receptors[4]. However, in tissues co-expressing both subtypes (e.g., rabbit saphenous vein), high concentrations (>1 µM) will recruit 5-HT1B[2]. To ensure a self-validating system, restrict lerimazoline dosing to ≤300 nM, or incorporate the selective 5-HT1B antagonist SB 224289 into your assay buffer to isolate the 5-HT1D response[3].

Q3: My cAMP inhibition assays in transfected CHO cells show high background noise. How do I optimize the signal-to-noise ratio? A3: Lerimazoline has a surprisingly high affinity for the 5-HT1A receptor ( Ki​ = 162.5 nM)[3]. Because both 5-HT1A and 5-HT1D couple to Gi/o​ proteins to inhibit forskolin-stimulated cAMP production[4], endogenous 5-HT1A expression in your host cell line will confound the 5-HT1D readout. We recommend verifying the expression profile of your host cells and utilizing a 5-HT1A blocker (like WAY-100635) to clean up the signal.

Validated Workflow: Pharmacological Isolation Protocol

To ensure trustworthiness in your data, every tissue assay utilizing lerimazoline must include a self-validating masking step. Below is the gold-standard protocol for isolating 5-HT1D-mediated responses in vascular tissue organ baths.

Objective: To accurately measure targeted serotonergic activity while suppressing confounding off-target contractile artifacts induced by lerimazoline.

  • Step 1: Tissue Preparation & Equilibration. Suspend rat thoracic aorta or rabbit saphenous vein rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Apply a resting tension of 1.5 g and equilibrate for 60 minutes, washing every 15 minutes.

    • Causality: Proper equilibration restores basal tone and clears endogenous catecholamines released during the mechanical stress of dissection.

  • Step 2: Viability Verification. Expose tissues to 60 mM KCl to verify smooth muscle viability. Wash thoroughly until basal tension is restored.

  • Step 3: Pharmacological Masking (Self-Validating Step). Pre-incubate the tissue for 30 minutes with a masking cocktail: 1 µM Ketanserin (to block 5-HT2A) and 0.1 µM Prazosin (to block α1-adrenoceptors)[3].

    • Causality: Because lerimazoline activates 5-HT2A and α1 at micromolar concentrations[5], this step ensures that any subsequent response is strictly independent of these off-target pathways, creating a self-validating readout.

  • Step 4: Agonist Dose-Response. Add lerimazoline cumulatively (10 nM to 10 µM).

    • Causality: Cumulative dosing allows for the generation of a complete concentration-response curve (CRC) without the risk of rapid receptor desensitization that often occurs with single high-dose bolus injections.

  • Step 5: Data Normalization. Express responses as a percentage of the maximal contraction elicited by a reference agonist (e.g., 10 µM phenylephrine) to account for biological variations in tissue size and receptor density[3].

Pathway & Workflow Visualization

The following diagram illustrates the divergence of lerimazoline's binding pathways and the pharmacological intervention required to isolate the targeted response.

Lerimazoline_Pathway cluster_primary High-Affinity Targets (Primary) cluster_offtarget Low-Affinity Targets (Off-Target Artifacts) Leri Lerimazoline (Imidazoline Derivative) HT1D 5-HT1D Receptor Ki = 72 nM Leri->HT1D HT1A 5-HT1A Receptor Ki = 162.5 nM Leri->HT1A HT2A 5-HT2A Receptor Ki = 4202 nM Leri->HT2A Alpha1 α1-Adrenoceptor Ki = 6656 nM Leri->Alpha1 cAMP Inhibition of cAMP (Desired Pathway) HT1D->cAMP HT1A->cAMP Contraction Aortic Contraction (Confounding Artifact) HT2A->Contraction Alpha1->Contraction Ketanserin Ketanserin (5-HT2A Antagonist) Ketanserin->HT2A Prazosin Prazosin (α1 Antagonist) Prazosin->Alpha1

Fig 1. Lerimazoline receptor binding pathways and pharmacological isolation strategy.

References

  • Law, H., et al. (1998). "Benzylimidazolines as h5-HT1B/1D serotonin receptor ligands: a structure-affinity investigation." Journal of Medicinal Chemistry. Available at:[Link]

  • Rizvić, E., Janković, G., Kostić-Rajačić, S., & Savić, M. M. (2017). "Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors." Biomolecules and Biomedicine. Available at:[Link]

Sources

Optimization

Overcoming low yield in the multi-step synthesis of lerimazoline

Technical Support Center: Lerimazoline Synthesis Welcome to the technical support center for the multi-step synthesis of lerimazoline. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Lerimazoline Synthesis

Welcome to the technical support center for the multi-step synthesis of lerimazoline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this α-adrenergic receptor agonist. Here, we move beyond simple protocols to explore the chemical principles and mechanistic reasoning behind key experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common issues encountered during the synthesis of lerimazoline, which typically proceeds via the formation of a key guanidine intermediate followed by a cyclization step to form the 2-iminoimidazolidine core.

Q1: What are the primary causes of low yield in Step 1, the formation of the N,N'-disubstituted guanidine intermediate?

The initial step, forming the N-(2-hydroxyethyl)-N'-arylguanidine intermediate, is critical for the overall success of the synthesis. Low yields at this stage often stem from three main factors: starting material quality, reaction conditions, and the choice of guanylating agent.

Root Cause Analysis:

  • Purity of Starting Materials: The aniline precursor and the 2-aminoethanol derivative must be of high purity. Trace impurities can interfere with the guanylation reaction. The aniline derivative, in particular, should be free of other nucleophilic contaminants.

  • Reaction Stoichiometry and Conditions: Guanidinylation reactions are sensitive to stoichiometry. An excess of the guanylating agent may be required, but a large excess can lead to side product formation. Critically, these reactions must be conducted under strictly anhydrous conditions, as common guanylating agents are susceptible to hydrolysis.

  • Choice of Guanylating Agent: The reactivity of the guanylating agent plays a significant role. Agents like S-methylisothiourea are common but may require specific pH control. More modern reagents can offer higher efficiency under milder conditions.

Troubleshooting Protocol: Optimizing Guanidine Formation

  • Starting Material Preparation:

    • Ensure the aniline starting material is purified, for example, by distillation or recrystallization.

    • Use freshly distilled, anhydrous solvents (e.g., THF, Dichloromethane).

    • Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • Dissolve the aniline precursor in your chosen anhydrous solvent.

    • Add the guanylating agent portion-wise at a controlled temperature (e.g., 0 °C) to manage any exotherm.

    • Slowly add the 2-aminoethanol derivative.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aniline starting material is consumed.

    • Upon completion, perform an aqueous workup to remove unreacted reagents and salts. The pH of the aqueous solution should be carefully controlled to ensure the guanidine product remains in the organic layer.

Q2: The cyclization of the guanidine intermediate to lerimazoline (Step 2) is inefficient. How can I improve the yield of this ring-closing step?

This intramolecular nucleophilic substitution is frequently the most challenging step and the primary source of low overall yield. Success hinges on efficiently converting the terminal hydroxyl group into a good leaving group and promoting the subsequent intramolecular attack by one of the guanidine nitrogens.

Mechanistic Insight: The most common and effective strategy involves converting the primary alcohol into a sulfonate ester (e.g., a mesylate or tosylate) in situ, which is an excellent leaving group. The cyclization then proceeds via an intramolecular Sₙ2 reaction. A strong, non-nucleophilic base is often required to deprotonate the guanidine nitrogen, increasing its nucleophilicity for the ring-closing attack.

dot

Caption: Key stages of the lerimazoline ring-closing reaction.

Troubleshooting Protocol: Enhancing Cyclization Efficiency

A divergent strategy for synthesizing 2-iminoimidazolidines involves the cyclization of N-Boc-N′-aryl-N′′-(2-hydroxyethyl)guanidines.[1] This can be achieved using reagents like methanesulfonyl chloride with a base.[1]

  • Reagent Selection & Stoichiometry:

    • Dissolve the guanidine intermediate in an anhydrous polar aprotic solvent like THF or Dichloromethane.

    • Cool the solution to 0 °C under an inert atmosphere.

    • Add a suitable base (see Table 1). Triethylamine (Et₃N) is common, but stronger, non-nucleophilic bases like DBU or sodium hydride (NaH) can be more effective.[1]

    • Slowly add methanesulfonyl chloride (MsCl) (1.1-1.5 equivalents). The order of addition (base first vs. MsCl first) can be critical and should be optimized.

  • Temperature and Reaction Time:

    • After addition, allow the reaction to slowly warm to room temperature. Some cyclizations may require gentle heating to proceed to completion.[2]

    • Monitor the reaction closely by TLC/LC-MS. The disappearance of the mesylated intermediate (if observable) and the appearance of the lerimazoline product signal completion.

  • Solvent Choice: The solvent can play a crucial role in cyclization reactions.[3] While THF and DCM are good starting points, exploring solvents like 1,4-dioxane or acetonitrile may improve yields in some cases.[4]

Table 1: Comparison of Conditions for Imidazolidine Ring Formation

ParameterOption 1: Standard ConditionsOption 2: Strong BaseOption 3: Palladium-CatalyzedNotes
Activating Agent Methanesulfonyl ChlorideMethanesulfonyl ChlorideN/AConverts -OH to a good leaving group.
Base Triethylamine (Et₃N)Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH provides stronger, irreversible deprotonation. K₂CO₃ is common in Pd-catalyzed systems.[2][5]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Tetrahydrofuran (THF)Solvent choice impacts solubility and reaction rates.[3][4]
Temperature 0 °C to Room Temp0 °C to Room Temp85 °CThermal conditions may be required for some methods.[2]
Key Advantage Mild, common reagentsHigh reactivity, can drive difficult cyclizationsAlternative route for specific substratesChoose based on substrate tolerance and safety.
Reference Based on general principles[1][1][2]
Q3: I'm observing significant side products and my final product is difficult to purify. What's going wrong?

Side product formation and purification difficulties are often linked. The basic nature of the guanidine and final iminoimidazolidine products can complicate purification by standard silica gel chromatography.

Root Cause Analysis:

  • Intermolecular Reactions: If the reaction concentration is too high during the cyclization step, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

  • Incomplete Reactions: Unreacted starting material or intermediates will contaminate the final product.

  • Chromatography Issues: The basic nitrogen atoms in lerimazoline can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and even product decomposition on the column.

dot

Caption: A decision tree for troubleshooting lerimazoline synthesis.

Troubleshooting Protocol: Improving Purity and Recovery

  • Employ High Dilution: For the cyclization step, run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway over the intermolecular one. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture via a syringe pump.

  • Optimize Chromatography:

    • Deactivate standard silica gel by pre-treating the column with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in the eluent).

    • Alternatively, use commercially available amine-functionalized silica gel or basic alumina for chromatography.

  • Purify via Salt Formation: Since lerimazoline is a base, it can be effectively purified by converting it to a salt.

    • Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate.

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

    • Collect the hydrochloride salt by filtration.

    • The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. This is a common method for formulating such compounds for use as nasal decongestants.[6]

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes of the starting materials for lerimazoline synthesis? A: The most critical attributes are purity and the absence of water. For the aniline precursor, ensure it is free from isomeric impurities and other aromatic amines. For 2-aminoethanol and all solvents, ensure they are anhydrous, as water can consume reagents and lead to unwanted side reactions.

Q: Which analytical techniques are best for monitoring the reaction progress? A: A combination of techniques is ideal.

  • TLC: Excellent for rapid, qualitative checks on the consumption of starting materials and the appearance of new spots. Use a UV lamp for visualization.

  • LC-MS: Provides more definitive information. It confirms the mass of the desired product and intermediates, helping to distinguish between product, isomers, and side products like dimers.

  • NMR: Essential for structural confirmation of the final product and key intermediates after isolation.

Q: Are there alternative synthetic strategies to consider if this route consistently fails? A: Yes, the synthesis of 2-iminoimidazolines and related structures is well-documented.[7][8][9] Alternative routes could include:

  • Palladium-Catalyzed Carboamination: This method can form the ring by reacting N-allyl guanidines with aryl halides, offering a different approach to constructing the core structure.[1]

  • Iodine-Mediated Cyclization: Some protocols utilize iodine as a promoter and oxidizing agent to synthesize imidazole derivatives from simple substrates.[7] Exploring these alternative pathways may be beneficial if the primary route proves unsuitable for your specific substituted aniline precursor. The choice of method often depends on the electronic properties of the substituents on the aryl ring.[2]

References

  • Liu, Y., et al. (2020). Synthesis of 2-Imidazolines via Palladium-Catalyzed Cyclization Reaction of 2,3-Allenyl Amines and Aryl Iodides. Synthesis, 52(06), 901-908. Available from: [Link]

  • Reddy, G. S., et al. (2021). Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. a. Available from: [Link]

  • Krasavin, M., et al. (2021). and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: New Methods for the Preparation of Aryl 2-Iminoimidazolidines. Available from: [Link]

  • Macdonald, J. E., et al. (1993). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Géci, I., et al. (2018). Synthesis of Multifunctionalized 2-Iminothiazolidin-4-ones and Their 2-Arylimino Derivatives. Molecules. Available from: [Link]

  • Matsuo, M., et al. (1985). New 2-aryliminoimidazolidines. I. Synthesis and antihypertensive properties of 2-(2-phenoxyphenylimino)imidazolidines and related compounds. Chemical & Pharmaceutical Bulletin, 33(10), 4409-4421. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Unveiling Imidazoline Divergence: Lerimazoline vs. Clonidine in Receptor Selectivity and Potency

Executive Summary: The Imidazoline Paradox Imidazoline derivatives are classically recognized as alpha-adrenergic and imidazoline (I1) receptor agonists. Clonidine stands as the prototypical alpha-2 adrenergic receptor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imidazoline Paradox

Imidazoline derivatives are classically recognized as alpha-adrenergic and imidazoline (I1) receptor agonists. Clonidine stands as the prototypical alpha-2 adrenergic receptor agonist, widely utilized in cardiovascular and neurological research. However, structural modifications within the imidazoline class can lead to profound pharmacological divergence. Lerimazoline, an atypical sympathomimetic decongestant, challenges the traditional imidazoline paradigm by exhibiting preferential selectivity for serotonergic (5-HT) receptors over alpha-adrenergic pathways[1]. This guide objectively compares the receptor selectivity, potency, and mechanistic pathways of lerimazoline and clonidine, providing researchers with actionable experimental frameworks for receptor profiling.

Pharmacological Profiles: The Alpha-2 vs. Serotonergic Divide

Clonidine: The Alpha-2 Prototype Clonidine is a potent, centrally acting partial agonist at alpha-2 adrenergic receptors (subtypes α2A, α2B, and α2C) and a high-affinity ligand for I1 imidazoline receptors. Its high potency at the α2A subtype (Ki ~3.8 nM) drives its primary clinical utility in hypertension and ADHD by decreasing presynaptic calcium levels and inhibiting norepinephrine release[2]. The structural requirements for its high alpha-2 affinity include an aromatic moiety and an N-hydrogen in the heterocyclic ring[3].

Lerimazoline: The Atypical Serotonergic Imidazoline Unlike clonidine, lerimazoline demonstrates negligible functional affinity for alpha-2 receptors. Instead, it exhibits a robust affinity for 5-HT1D (Ki = 72 nM) and 5-HT1A (Ki = 162.5 nM) receptors[1]. In functional contractility assays using rat thoracic aorta, lerimazoline-induced vasoconstriction is not significantly inhibited by the alpha-2 antagonist rauwolscine, but is strongly suppressed by serotonergic antagonists like ketanserin and methiothepin. This highlights its reliance on 5-HT receptors rather than alpha-adrenergic pathways[1]. Furthermore, lerimazoline exhibits a complex interaction with alpha-1 agonists, profoundly suppressing phenylephrine-induced vasoconstriction at higher concentrations[4].

Quantitative Affinity Comparison

The following table summarizes the binding affinities (Ki) of clonidine and lerimazoline across key receptor subtypes, illustrating their divergent pharmacological targets[1][2].

Receptor SubtypeClonidine Ki (nM)Lerimazoline Ki (nM)
Alpha-2A ~3.8Negligible / >10,000
Alpha-2B ~35Negligible / >10,000
Alpha-1 ~300 - 10006656
5-HT1D >10,00072
5-HT1A >10,000162.5
5-HT2A >10,0004202
Dopamine D2 >10,0003437.5
Mechanistic Divergence

The signaling pathways of these two compounds dictate their physiological outcomes. Clonidine primarily signals through Gi/o-coupled alpha-2 receptors, whereas lerimazoline engages a mix of Gi/o and Gq-coupled serotonergic receptors to mediate its atypical effects.

G Clonidine Clonidine Alpha2 Alpha-2 Receptors Clonidine->Alpha2 Ki ~3.8 nM Gi_Clonidine Gi/o Protein Alpha2->Gi_Clonidine Response_Clonidine Vasoconstriction Gi_Clonidine->Response_Clonidine Lerimazoline Lerimazoline Lerimazoline->Alpha2 Low Affinity Serotonin 5-HT Receptors Lerimazoline->Serotonin Ki ~72 nM Gq_Lerimazoline Gq Protein Serotonin->Gq_Lerimazoline Response_Lerimazoline Atypical Contraction Gq_Lerimazoline->Response_Lerimazoline

Signaling pathway divergence between Clonidine and Lerimazoline.

Experimental Validation: Self-Validating Protocol for Receptor Selectivity

To empirically differentiate the receptor profiles of these two imidazolines, researchers employ the Isolated Rat Thoracic Aorta Contractility Assay[1][4]. This protocol is designed as a self-validating system: by systematically blocking specific receptor subtypes, the causality of the contractile response is definitively isolated.

Protocol: Isolated Rat Thoracic Aorta Contractility Assay

Step 1: Tissue Preparation and Mounting

  • Causality: The thoracic aorta is selected because it expresses a well-characterized distribution of alpha-1, alpha-2, and 5-HT receptors, making it an ideal model for differentiating sympathomimetic vs. serotonergic vasoconstriction.

  • Procedure: Isolate the thoracic aorta from male Wistar rats. Clean the tissue of adhering fat and connective tissue, and cut it into 3-4 mm rings. Mount the rings in organ baths containing Krebs-Ringer bicarbonate solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

Step 2: Equilibration and Viability Check

  • Causality: Tissues must be primed to ensure functional smooth muscle and endothelial integrity. A dysfunctional endothelium can skew the contractile response to 5-HT agonists.

  • Procedure: Apply a resting tension of 1.5 g and equilibrate for 60 minutes. Challenge the rings with 60 mM KCl to assess maximal smooth muscle viability. Wash out and allow tension to return to baseline.

Step 3: Antagonist Pre-incubation (The Self-Validating Step)

  • Causality: To prove that lerimazoline is atypical, we must demonstrate that its effects persist in the presence of alpha-blockers but disappear in the presence of 5-HT blockers.

  • Procedure: Divide the aortic rings into parallel experimental groups. Pre-incubate for 30 minutes with specific antagonists:

    • Group A (Alpha-2 Blockade): Rauwolscine (1 µM).

    • Group B (Alpha-1 Blockade): Prazosin (0.1 µM).

    • Group C (5-HT2A Blockade): Ketanserin (1 µM).

    • Group D (Non-selective 5-HT Blockade): Methiothepin (30 nM).

    • Group E (Control): Vehicle only.

Step 4: Cumulative Concentration-Response Curves (CCRC)

  • Causality: Cumulative dosing allows for the calculation of pEC50 and Emax, providing quantitative metrics of potency and efficacy.

  • Procedure: Add clonidine or lerimazoline cumulatively (10^-8 to 10^-4 M) to the organ baths. Record isometric tension.

  • Expected Results: Clonidine's contractile response will be abolished by rauwolscine (confirming alpha-2 dependence). Conversely, lerimazoline's response will remain unaffected by rauwolscine but will be strongly suppressed by ketanserin and methiothepin, confirming its serotonergic nature[1].

Conclusion

While both clonidine and lerimazoline share an imidazoline backbone, their pharmacological destinies diverge sharply. Clonidine remains the gold standard for alpha-2 adrenergic agonism, whereas lerimazoline serves as a unique pharmacological tool for studying 5-HT1/5-HT2 receptor-mediated vasoconstriction and complex alpha-1 antagonism[4].

References
  • Source: bjbms.
  • Source: ncats.
  • Source: kjpp.
  • Source: nih.

Sources

Comparative

Comparative Efficacy of Lerimazoline vs. Classic Imidazoline Derivatives: A Mechanistic and Experimental Guide

Introduction Imidazoline derivatives have long been the cornerstone of topical nasal decongestants, primarily exerting their vasoconstrictive effects through agonism at α-adrenergic receptors. Classic agents like oxymeta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazoline derivatives have long been the cornerstone of topical nasal decongestants, primarily exerting their vasoconstrictive effects through agonism at α-adrenergic receptors. Classic agents like oxymetazoline and xylometazoline are well-characterized α1 and α2 adrenoceptor agonists that provide rapid relief from mucosal congestion . However, lerimazoline (also known as ST-71 or trimazoline) has emerged as an "atypical" sympathomimetic drug. Recent pharmacological profiling reveals that lerimazoline's mechanism diverges significantly from its predecessors, relying heavily on serotonergic (5-HT) pathways rather than purely adrenergic signaling 1. This guide provides a comprehensive, data-driven comparison of lerimazoline against classic imidazolines, detailing their receptor affinities, signaling cascades, and the experimental methodologies used to validate these findings.

Mechanistic Profiling & Signaling Cascades

Classic Imidazolines (Oxymetazoline & Xylometazoline): Oxymetazoline and xylometazoline drive vasoconstriction via Gq-coupled α1-adrenoceptors and Gi-coupled α2-adrenoceptors. Activation of α1-receptors stimulates the phospholipase C (PLC) pathway, cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction . Concurrently, α2-receptor activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels and further promoting vasoconstriction 2.

Lerimazoline (The Atypical Imidazoline): Unlike classic derivatives, lerimazoline exhibits a unique polypharmacological profile. It acts as a high-affinity agonist at 5-HT1D and 5-HT1A receptors, which are Gi/o-coupled, leading to robust inhibition of forskolin-stimulated cAMP production 3. More importantly, its vasoconstrictive efficacy in vascular models is predominantly mediated by 5-HT2A receptors (Gq-coupled), with α1-adrenergic receptors playing a secondary role 1. This serotonergic dominance classifies lerimazoline as an atypical decongestant.

SignalingPathways cluster_classic Classic Imidazolines (Oxymetazoline / Xylometazoline) cluster_atypical Atypical Imidazoline (Lerimazoline) AlphaRec α1 / α2 Adrenoceptors PLC PLC-IP3-DAG Cascade AlphaRec->PLC Gq coupled CaRelease Intracellular Ca2+ ↑ PLC->CaRelease Vaso1 Vasoconstriction CaRelease->Vaso1 HT2A 5-HT2A Receptors PLC2 PLC-IP3-DAG Cascade HT2A->PLC2 Gq coupled HT1D 5-HT1D / 1A Receptors cAMP cAMP Inhibition (Gi) HT1D->cAMP CaRelease2 Intracellular Ca2+ ↑ PLC2->CaRelease2 Vaso2 Vasoconstriction CaRelease2->Vaso2

Comparative signaling pathways of classic imidazolines versus the atypical lerimazoline.

Quantitative Efficacy & Binding Affinities

The divergence in mechanism is underscored by radioligand binding assays. While xylometazoline and oxymetazoline show potent nanomolar affinity for α-adrenoceptors 4, lerimazoline displays its highest affinity for serotonin receptors. Notably, despite lerimazoline's micromolar Ki for 5-HT2A, functional assays demonstrate that this receptor is the primary driver of its contractile efficacy, highlighting a critical disconnect between pure binding affinity and functional agonism 1.

Table 1: Comparative Receptor Binding Affinities (Ki)

Receptor SubtypeLerimazolineXylometazolineOxymetazoline
5-HT1D 72 nM 3Minimal AffinityModerate Affinity
5-HT1A 162.5 nM 1Minimal AffinityModerate Affinity
5-HT2A 4.2 μM 1Minimal AffinityMinimal Affinity
α1A-Adrenoceptor 6.6 μM (General α1) 150 nM 4< 50 nM 5
α2B-Adrenoceptor Low Affinity 11.7 μM 4< 1.7 μM 5

Experimental Methodology: Validating the Atypical Mechanism

To establish the causality behind lerimazoline's atypical efficacy, researchers utilize the isolated rat thoracic aorta contractility assay. This model is chosen because the rat aorta expresses a well-characterized distribution of both α1-adrenergic and 5-HT2A receptors, making it an ideal self-validating system to isolate the specific pathways driving vasoconstriction [[1]]().

Protocol: Isolated Rat Thoracic Aorta Contractility Assay

  • Tissue Preparation: Euthanize the subject and rapidly excise the descending thoracic aorta. Carefully remove adhering fat and connective tissue to preserve the endothelial layer, cutting the tissue into 3-4 mm rings. Causality/Rationale: Preserving the endothelium ensures that endothelium-derived relaxing factors (like Nitric Oxide) do not confound the baseline contractile response.

  • Equilibration: Suspend the aortic rings in organ baths containing Krebs-Ringer bicarbonate solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2. Apply a resting tension of 2.0 g and equilibrate for 60 minutes. Causality/Rationale: This mimics physiological conditions and stabilizes the basal muscle tone prior to drug exposure.

  • Antagonist Pre-treatment (The Validation Step): To dissect the mechanism, pre-incubate separate rings with specific antagonists for 30 minutes prior to agonist exposure:

    • Ketanserin (10 nM and 1 μM): Selective 5-HT2A antagonist.

    • Prazosin (0.3 μM): Selective α1-adrenoceptor antagonist.

    • Rauwolscine (0.1 μM): Selective α2-adrenoceptor antagonist.

  • Agonist Dose-Response: Cumulatively add lerimazoline (10 nM to 100 μM) to the organ bath. Record the isometric tension using a force-displacement transducer.

ExperimentalWorkflow Prep 1. Tissue Prep Isolate Rat Thoracic Aorta Equilibrate 2. Equilibration Krebs-Ringer at 37°C Prep->Equilibrate PreTreat 3. Antagonist Pre-treatment Ketanserin or Prazosin Equilibrate->PreTreat Agonist 4. Agonist Addition Lerimazoline Dose-Response PreTreat->Agonist Measure 5. Measurement Quantify Contractile Force Agonist->Measure

Experimental workflow for the isolated rat thoracic aorta contractility assay.

Translational Impact and Future Directions

The comparative efficacy of lerimazoline against classic imidazolines extends beyond simple nasal decongestion. Classic agents like oxymetazoline, while highly efficacious, carry a significant risk of rhinitis medicamentosa (rebound congestion) with prolonged use due to rapid α-adrenoceptor desensitization . Lerimazoline's reliance on 5-HT2A and 5-HT1D pathways offers a distinct pharmacological target that may circumvent traditional adrenergic tachyphylaxis. Furthermore, its potent 5-HT1D agonism mirrors the mechanism of triptans, positioning lerimazoline as a valuable structural scaffold for neurovascular research, particularly in the development of novel migraine therapeutics 3.

Sources

Validation

Validation of Lerimazoline Binding Using Radioligand Displacement Assays: A Comparative Technical Guide

Executive Summary & Pharmacological Rationale Lerimazoline (also known as Trimazoline or ST-71) is a sympathomimetic drug belonging to the imidazoline class, historically formulated as a nasal decongestant[1][2]. While c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Lerimazoline (also known as Trimazoline or ST-71) is a sympathomimetic drug belonging to the imidazoline class, historically formulated as a nasal decongestant[1][2]. While classical decongestants (such as oxymetazoline) achieve vasoconstriction almost exclusively through potent agonism of α -adrenergic receptors, lerimazoline presents an "atypical" pharmacological profile[1]. Recent functional and binding studies reveal that lerimazoline possesses a remarkably high affinity for serotonin (5-HT) receptors—particularly 5-HT1D and 5-HT1A—while displaying surprisingly low affinity for classical α1​ -adrenergic targets[3][4].

For drug development professionals evaluating atypical sympathomimetics, validating these off-target or novel primary interactions is critical. This guide provides an objective framework for validating lerimazoline's receptor binding profile using competitive radioligand displacement assays, benchmarking its performance against standard reference compounds.

Mechanistic Framework: Receptor Target Profiling

Lerimazoline's mechanism of action spans multiple G-protein coupled receptors (GPCRs). It acts as a selective 5-HT1D receptor agonist, inhibiting forskolin-stimulated cAMP production via Gi/o​ coupling[3]. Concurrently, its contractile effects in vascular smooth muscle (e.g., rat aorta) are mediated predominantly by 5-HT2A receptors ( Gq​ coupled) and, to a lesser degree, α1​ -adrenergic receptors[4].

Pathway Leri Lerimazoline (ST-71) HT1D 5-HT1D Receptor (Gi/o coupled) Leri->HT1D High Affinity (72 nM) HT2A 5-HT2A Receptor (Gq coupled) Leri->HT2A Moderate Affinity Alpha1 α1-Adrenergic Receptor (Gq coupled) Leri->Alpha1 Low Affinity Gi Gi/o Protein Activation HT1D->Gi Gq Gq Protein Activation HT2A->Gq Alpha1->Gq cAMP ↓ cAMP Production Gi->cAMP Ca2 ↑ Intracellular Ca2+ Gq->Ca2 Vasoconstriction Vasoconstriction / Decongestion cAMP->Vasoconstriction Ca2->Vasoconstriction

Caption: Lerimazoline GPCR signaling pathways leading to vasoconstriction and decongestion.

Radioligand Displacement: Causality & Principles

Direct binding assays are often impractical for unlabelled test compounds like lerimazoline. Instead, competitive radioligand displacement is utilized[5]. By employing a high-affinity, radioactively labeled ligand (e.g., [3H] Ketanserin for 5-HT2A or [3H] Prazosin for α1​ ), researchers measure the concentration-dependent displacement of the radioligand by lerimazoline.

The Causality of the Cheng-Prusoff Conversion: The raw output of a displacement assay is the IC50​ (the concentration of lerimazoline that inhibits 50% of radioligand binding)[5]. Because IC50​ fluctuates based on the radioligand concentration used, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). This provides an objective, standardized metric of target affinity that can be compared across different laboratories and assay conditions.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the binding protocol must be a self-validating system. This requires integrating strict controls to differentiate specific target engagement from assay artifacts.

Workflow Prep 1. Membrane Prep (Target Receptors) Incubate 2. Incubation (Radioligand + Drug) Prep->Incubate Filter 3. Rapid Filtration (Separate Bound/Free) Incubate->Filter Count 4. Scintillation (Measure Activity) Filter->Count Analyze 5. Data Analysis (IC50 & Ki Calculation) Count->Analyze

Caption: Step-by-step workflow for competitive radioligand displacement assays.

Step-by-Step Methodology & Causal Logic
  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., CHO cells transfected with human 5-HT1D or native rat cortical membranes).

    • Causality: Intact cells can actively internalize ligands or introduce active-transport artifacts. Isolated membranes ensure the radioligand and lerimazoline have direct, unobstructed access to the receptor binding pocket.

  • Assay Incubation: Combine the membrane preparation with a fixed concentration of the radioligand (at or near its Kd​ ) and varying concentrations of lerimazoline ( 10−10 to 10−4 M).

    • Causality: Utilizing a wide, logarithmic concentration range ensures the capture of a complete sigmoidal dose-response curve, which is mathematically critical for accurate IC50​ regression.

  • Termination via Rapid Filtration: Terminate the equilibrium reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces non-specific binding of the radioligand to the filter matrix, preserving the assay's signal-to-noise ratio.

  • Scintillation Counting: Wash filters with ice-cold buffer to remove unbound radioligand, immerse in scintillation cocktail, and quantify bound radioactivity.

  • Data Analysis & Self-Validation: Calculate specific binding by subtracting non-specific binding (NSB). NSB is determined in parallel control wells containing a saturating concentration (e.g., 10 μ M) of a reference antagonist like methiothepin[4].

    • Causality: If the assay lacks a saturating reference control, it is impossible to validate whether the radioactivity measured is truly receptor-bound or merely trapped in the lipid bilayer.

Comparative Binding Data & Alternative Benchmarking

To objectively evaluate lerimazoline's utility and atypical nature, we must compare its binding affinities against standard reference compounds. The data below synthesizes established Ki​ values derived from validated competitive radioligand binding studies[3][4].

Target ReceptorLerimazoline Ki​ (nM)Standard Reference CompoundReference Ki​ (nM)Pharmacological Implication
5-HT1D 72Sumatriptan~10Primary Target: High affinity; inhibits cAMP production. Displays 48-fold selectivity over 5-HT1B[3].
5-HT1A 162.58-OH-DPAT~1Secondary Target: Moderate-high affinity[4].
5-HT1B 3480Sumatriptan~10Low Affinity: Weak interaction compared to standard triptans[3].
Dopamine D2 3437.5Haloperidol~1Low Affinity: Negligible clinical relevance at standard doses[4].
5-HT2A 4202Ketanserin~1Functional Target: Despite micromolar affinity, it is the predominant driver of lerimazoline-induced aortic contraction[4].
α1​ -Adrenergic 6656Prazosin~0.2Atypical Profile: Extremely weak affinity compared to typical imidazoline decongestants (e.g., oxymetazoline)[4].
Data Interpretation

Lerimazoline's profile is highly unusual for a decongestant. While traditional alternatives like oxymetazoline exhibit sub-nanomolar affinity for α -adrenergic receptors, lerimazoline's Ki​ for α1​ is a remarkably weak 6.6 μ M[4]. Instead, its primary high-affinity target is the 5-HT1D receptor (72 nM)[3]. This comparative data strictly validates the hypothesis that lerimazoline is an "atypical" sympathomimetic, mediating its vasoconstrictive effects heavily through serotonergic pathways rather than classical adrenergic ones[1][4].

References

  • NCATS Inxight Drugs - LERIMAZOLINE. National Center for Advancing Translational Sciences. 1

  • MedChemExpress - Lerimazoline | 5-HT1D Receptor Agonist. 3

  • PubMed Central (NIH) - Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors. Rizvić E, et al.4

  • TargetMol - Lerimazoline (Trimazoline, Trimizoline, ST-71). 2

  • BenchChem - Tramazoline hydrochloride | Radioligand binding assays. 5

Sources

Comparative

Cross-reactivity studies of lerimazoline with alpha-1 adrenergic receptors

As a Senior Application Scientist, evaluating the cross-reactivity of legacy compounds is essential for understanding off-target effects and guiding next-generation drug design. Lerimazoline, an imidazoline-class sympath...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the cross-reactivity of legacy compounds is essential for understanding off-target effects and guiding next-generation drug design. Lerimazoline, an imidazoline-class sympathomimetic traditionally used as a nasal decongestant, presents a fascinating pharmacological paradox. While classic decongestants (e.g., phenylephrine, oxymetazoline) rely on high-affinity agonism of α1- or α2-adrenergic receptors, lerimazoline achieves its phenotypic endpoint—vasoconstriction—through an "atypical" cross-reactive mechanism predominantly driven by serotonergic (5-HT) pathways.

This guide objectively compares the pharmacological profile and contractile efficacy of lerimazoline against the classic α1-adrenergic agonist phenylephrine, providing drug development professionals with a self-validating framework for assessing GPCR cross-reactivity in vascular models.

Pharmacological Profiling: The Affinity-Efficacy Paradox

To understand lerimazoline's atypical nature, we must first examine its receptor binding profile. In drug discovery, we often assume that high binding affinity ( Ki​ ) correlates directly with primary functional efficacy. Lerimazoline subverts this assumption.

As demonstrated in comprehensive binding assays[Rizvić et al., 2017][1], lerimazoline exhibits high affinity for 5-HT1A and 5-HT1D receptors, but highly diminished affinity for the α1-adrenoceptor—the presumed target for a decongestant.

Table 1: Lerimazoline Receptor Binding Affinity ( Ki​ ) Profile

Receptor TargetLerimazoline Ki​ (nM)Affinity LevelFunctional Role in Rat Aorta Contraction
5-HT1D 72.0HighNegligible direct contractile role
5-HT1A 162.5HighNegligible direct contractile role
D2 3,437.5LowNone
5-HT1B 3,480.0LowMinor/Species-dependent
5-HT2A 4,202.0Low-ModeratePrimary mediator of contraction
α1-Adrenoceptor 6,656.0Very LowSecondary mediator of contraction

Causality Insight: Despite having a micromolar Ki​ for the 5-HT2A receptor, this receptor is the primary driver of lerimazoline-induced vasoconstriction. This highlights a critical principle in pharmacology: receptor density and downstream signal amplification (e.g., Gq/11 coupling efficiency) in specific tissue beds can compensate for low binding affinity, resulting in robust functional efficacy.

Comparative Contractile Efficacy in Vascular Models

To objectively compare lerimazoline's performance against a standard, researchers utilize the isolated rat thoracic aorta—a well-validated model rich in both α1-adrenergic and 5-HT2A receptors. Phenylephrine (PE) is utilized as the reference standard for 100% α1-mediated maximal contraction ( Emax​ ).

Table 2: Contractile Efficacy & Antagonist Sensitivity (Rat Thoracic Aorta)

Agonist Emax​ (% of PE Max)Antagonist AppliedPhenotypic ResponsePrimary Pathway Validated
Phenylephrine 100% (Reference)Prazosin (α1 blocker)Complete suppressionα1-Adrenergic
Lerimazoline 40% - 55%NonePartial agonismMixed (5-HT2A / α1)
Lerimazoline ReducedPrazosin (α1 blocker)Minor reduction in Emax​ α1 is secondary
Lerimazoline Strongly SuppressedKetanserin (5-HT2A blocker)Near-complete suppression5-HT2A is primary

By utilizing highly selective antagonists (Prazosin and Ketanserin), researchers isolated the specific GPCRs mediating the contraction. The profound suppression of lerimazoline's effect by ketanserin proves that its sympathomimetic classification is functionally atypical; it acts more like a serotonergic agonist in the vasculature[Rizvić et al., 2017][1].

Mechanistic Pathway Visualization

SignalingPathway Leri Lerimazoline (Atypical Agonist) HT2A 5-HT2A Receptor Leri->HT2A Primary (High Efficacy) Alpha1 α1-Adrenergic Receptor Leri->Alpha1 Secondary (Low Efficacy) PE Phenylephrine (Classic α1 Agonist) PE->Alpha1 Selective Gq Gq/11 Protein HT2A->Gq Alpha1->Gq Ketanserin Ketanserin Ketanserin->HT2A Inhibits Prazosin Prazosin Prazosin->Alpha1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca²⁺ Release PLC->Ca Contraction Vascular Smooth Muscle Contraction Ca->Contraction

Fig 1: Dual-pathway mechanism of lerimazoline vs. phenylephrine in vascular smooth muscle.

Self-Validating Experimental Methodology: Isometric Tension Recording

To generate trustworthy, reproducible data when assessing cross-reactivity, the experimental protocol must be a self-validating system . This means the assay architecture inherently controls for tissue viability, receptor integrity, and off-target noise before any experimental drug is introduced.

Below is the gold-standard methodology for evaluating lerimazoline's contractile profile in rat thoracic aorta.

Step-by-Step Protocol
  • Tissue Preparation: Isolate the descending thoracic aorta from Wistar rats. Clean the tissue of adhering fat and connective tissue, and cut it into 3–4 mm rings. Causality: The thoracic aorta is chosen because it expresses a well-characterized ratio of 5-HT2A to α1 receptors, making it ideal for cross-reactivity screening.

  • Equilibration: Suspend the rings in organ baths containing Krebs-Ringer bicarbonate solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 2.0 g and equilibrate for 60 minutes.

  • Internal Control 1 (Viability Validation): Add 60 mM KCl to the bath.

    • Why this validates the system: KCl bypasses GPCRs entirely, directly depolarizing the cell membrane to open voltage-gated calcium channels. If the tissue fails to contract, the smooth muscle machinery is dead, and the preparation is discarded.

  • Internal Control 2 (Endothelial Validation): Pre-contract the tissue with a submaximal dose of phenylephrine (1 µM). Once tension plateaus, add 10 µM acetylcholine (ACh).

    • Why this validates the system: ACh stimulates the intact endothelium to release Nitric Oxide (NO), causing relaxation. If studying direct smooth muscle effects (as with lerimazoline), researchers mechanically denude the endothelium. A lack of relaxation to ACh validates that the endothelium was successfully removed, ensuring NO does not mask the agonist's contractile force.

  • Antagonist Incubation: Wash the tissue until baseline tension is restored. Incubate with the target antagonist (e.g., 10 nM Ketanserin or 0.3 µM Prazosin) for 30 minutes.

  • Agonist Dose-Response: Construct cumulative concentration-response curves for lerimazoline (10 nM to 100 µM). Record the isometric tension and normalize the data against the maximal contraction previously elicited by phenylephrine.

Workflow Visualization

Workflow Prep 1. Tissue Prep Rat Thoracic Aorta Equil 2. Equilibration Krebs-Ringer, 37°C Prep->Equil Viability 3. Viability Check 60 mM KCl Equil->Viability Endo 4. Endothelium Check ACh Relaxation Viability->Endo Wash 5. Washout Restore Baseline Endo->Wash Antagonist 6. Antagonist Incubation (e.g., Ketanserin) Wash->Antagonist Agonist 7. Agonist Dosing (Lerimazoline/PE) Antagonist->Agonist Data 8. Data Acquisition Isometric Tension Agonist->Data

Fig 2: Self-validating isometric tension recording workflow for rat thoracic aorta.

Conclusion

Lerimazoline serves as a prime case study in drug development, illustrating that structural classification (imidazoline sympathomimetic) does not strictly dictate functional pharmacology. By employing orthogonal, self-validating tissue bath methodologies, researchers can definitively map the cross-reactivity of such compounds, revealing that lerimazoline's decongestant properties are atypically driven by 5-HT2A agonism rather than classic α1-adrenergic pathways.

References

  • Rizvić, E., Janković, G., Kostić-Rajačić, S., & Savić, M. M. (2017). "Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors." Biomolecules and Biomedicine. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Lerimazoline - Inxight Drugs." Inxight Drugs Database. URL:[Link]

Sources

Validation

Reproducibility of lerimazoline results in neuropharmacology disease models

Reproducibility of Lerimazoline in Neuropharmacological Disease Models: A Comparative Guide As a Senior Application Scientist navigating the complexities of vascular neuropharmacology, selecting the right pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Lerimazoline in Neuropharmacological Disease Models: A Comparative Guide

As a Senior Application Scientist navigating the complexities of vascular neuropharmacology, selecting the right pharmacological tool requires moving beyond basic agonist/antagonist labels. Lerimazoline (also known as trimazoline or St-71) is a sympathomimetic drug of the imidazoline class, traditionally utilized as a nasal decongestant[1]. However, its neuropharmacological profile deviates significantly from typical α1-adrenergic agonists like phenylephrine.

This guide objectively compares lerimazoline’s performance against classical alternatives, dissects the causality behind its atypical signaling pathways, and provides a self-validating experimental protocol to ensure high reproducibility in isolated tissue models.

Receptor Binding Profile: The "Atypical" Signature

To understand the reproducibility of lerimazoline in disease models, we must first objectively compare its binding affinities against standard alternatives. While phenylephrine relies almost exclusively on direct α1-adrenoceptor activation to induce vasoconstriction[2], lerimazoline exhibits a highly "atypical" signature. It possesses substantial affinity for 5-HT1A and 5-HT1D serotonin receptors, yet its affinity for α1-adrenoceptors is remarkably low (Ki = 6656 nM) compared to classical decongestants[3].

Table 1: Comparative Binding Affinities (Ki in nM) across Key Receptors

Receptor TargetLerimazoline (Atypical Imidazoline)Phenylephrine (Typical α1 Agonist)Oxymetazoline (Typical Imidazoline)
5-HT1A 162.5 nM[4]>10,000 nM3.21 nM[5]
5-HT1D 72.0 nM[4]>10,000 nM1.1 - 5.0 nM[6]
5-HT2A 4202 nM[3]>10,000 nMWeak / N/A
α1-Adrenoceptor 6656 nM[3]840 - 933 nM[7][8]<10 nM

Data synthesized from radioligand binding assays in isolated membrane homogenates. Note the stark contrast in α1-adrenoceptor affinity between lerimazoline and phenylephrine.

Mechanistic Pathway Analysis & Causality

The causality behind lerimazoline's atypical behavior lies in its paradoxical receptor utilization. In isolated rat thoracic aorta models, lerimazoline induces concentration-dependent contractions (reaching 40-55% of the phenylephrine maximum)[9]. Notably, this contraction is strongly suppressed by ketanserin (a 5-HT2A antagonist) and methiothepin (a non-selective 5-HT antagonist), whereas prazosin (an α1 antagonist) only partially reduces the response[1]. This validates that lerimazoline bypasses the traditional α1-dominant pathway, relying instead on 5-HT2A-mediated intracellular calcium release to drive vasoconstriction[3].

Furthermore, lerimazoline exhibits a profound, dose-dependent antagonism when co-administered with phenylephrine. At high concentrations (>100 µM), lerimazoline actively depletes phenylephrine-induced contractions[10]. This relaxation is reversed by the nitric oxide synthase (NOS) inhibitor L-NAME and the K+ channel blocker tetraethylammonium (TEA)[10]. This dictates a clear causal relationship: high-dose lerimazoline activates an endothelial NO/K+ channel-dependent vasodilation pathway that overrides its own moderate contractile effects.

G Lerimazoline Lerimazoline HT2A 5-HT2A Receptor Lerimazoline->HT2A Primary (Rat Aorta) Alpha1 α1-Adrenoceptor Lerimazoline->Alpha1 Secondary NO_K NO Release & K+ Channel Activation (High Dose >100 µM) Lerimazoline->NO_K Paradoxical Effect Phenylephrine Phenylephrine Phenylephrine->Alpha1 Selective Agonist Ca2 Intracellular Ca2+ Increase HT2A->Ca2 Alpha1->Ca2 Contraction Vasoconstriction Ca2->Contraction Relaxation Antagonism / Relaxation NO_K->Relaxation Relaxation->Contraction Inhibits

Diagram 1: Lerimazoline signaling and NO-dependent antagonism of phenylephrine-induced contraction.

Experimental Protocol: Validating Contractile Effects in Rat Aorta Models

To ensure strict reproducibility when evaluating lerimazoline's vasoactive properties, researchers must employ a self-validating isometric tension recording protocol. Because lerimazoline's antagonistic properties are heavily dependent on endothelial Nitric Oxide (NO) release[10], verifying the functional integrity of the endothelium is a non-negotiable quality control step.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from male Wistar rats. Carefully clean the tissue of adhering fat and connective tissue under a dissection microscope, and cut into 2-3 mm wide rings[1].

  • Equilibration: Mount the rings in organ baths containing Krebs-Ringer bicarbonate solution maintained at 37°C. Continuously aerate the buffer with 95% O2 and 5% CO2 to maintain physiological pH[1].

  • Baseline Establishment: Apply a resting tension of 1.5 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes to prevent the accumulation of vasoactive metabolites[1].

  • Endothelial Validation (Self-Validating Step): Pre-contract the rings with 1 µM phenylephrine. Once a stable plateau is reached, add 10 µM acetylcholine. A rapid relaxation of >80% confirms an intact endothelium. Crucial: Discard any rings that fail this validation, as compromised endothelium will mask lerimazoline's NO-dependent paradoxical antagonism[10].

  • Dose-Response Assay: After thorough washout and baseline recovery, cumulatively add lerimazoline (10 nM to 100 µM) to generate a concentration-response curve[1].

  • Mechanistic Antagonist Challenge: To isolate the 5-HT2A mechanism, pre-incubate a parallel set of validated rings with 1 µM ketanserin for 30 minutes prior to lerimazoline addition[1]. To isolate the NO-pathway, pre-incubate with 100 µM L-NAME[10].

  • Data Acquisition: Record isometric tension using a force-displacement transducer connected to a digital acquisition system. Express contractions as a percentage of the maximal response to phenylephrine[3].

Workflow Step1 Tissue Preparation Isolate rat thoracic aorta rings (2-3 mm) Step2 Equilibration Krebs-Ringer buffer, 37°C, 95% O2 / 5% CO2 Step1->Step2 Step3 Endothelial Validation Pre-contract with Phenylephrine, add Acetylcholine Step2->Step3 Step4 Baseline Establishment Washout and recalibrate to 1.5 g resting tension Step3->Step4 Step5 Dose-Response Assay Cumulative Lerimazoline addition (10 nM - 100 µM) Step4->Step5 Step6 Antagonist Challenge Pre-incubate with Ketanserin or L-NAME Step5->Step6 Step7 Data Acquisition Record isometric tension via force transducer Step6->Step7

Diagram 2: Step-by-step experimental workflow for rat aortic ring isometric tension recording.

Conclusion

Lerimazoline's utility in neuropharmacology extends far beyond its historical classification as a simple decongestant. Its unique reliance on 5-HT2A receptors for vasoconstriction—coupled with its NO-dependent antagonism of α1-agonists at high concentrations—makes it an invaluable, albeit complex, tool for probing vascular signaling networks. By strictly adhering to endothelial validation protocols, researchers can achieve highly reproducible results when mapping atypical sympathomimetic responses against classical agents like phenylephrine.

References

  • Rizvić, E., et al. "Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors." Biomolecules and Biomedicine (formerly Bosn J Basic Med Sci), 2017. URL:[Link]

  • Rizvić, E., et al. "Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant." The Korean Journal of Physiology & Pharmacology, 2017. URL: [Link]

  • Law, H., et al. "Benzylimidazolines as h5-HT1B/1D Serotonin Receptor Ligands: A Structure−Affinity Investigation." Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Villalón, C. M., et al. "The α1D-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction." Journal of Clinical Investigation, 2002. URL: [Link]

  • NCATS Inxight Drugs. "LERIMAZOLINE (UNII: 1YZY0ACA91)." National Center for Advancing Translational Sciences. URL:[Link]

Sources

Comparative

In Vivo vs. In Vitro Correlation of Lerimazoline Receptor Activation: A Mechanistic Comparison Guide

As a Senior Application Scientist, I frequently encounter the "affinity-efficacy paradox" during preclinical drug screening. A compound may exhibit nanomolar binding affinity for a specific receptor in vitro, yet its pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the "affinity-efficacy paradox" during preclinical drug screening. A compound may exhibit nanomolar binding affinity for a specific receptor in vitro, yet its primary physiological effect in vivo is driven by a completely different, lower-affinity target.

Lerimazoline, an imidazoline-class sympathomimetic historically used as a nasal decongestant, perfectly exemplifies this phenomenon. While in vitro radioligand binding assays show high affinity for 5-HT1D and 5-HT1A receptors, its in vivo and ex vivo vasoconstrictive efficacy is primarily driven by lower-affinity targets: the 5-HT2A and α1-adrenergic receptors [1].

This guide objectively compares lerimazoline's performance across experimental models, details the self-validating protocols required to map its true pharmacological profile, and contrasts it with traditional pure α1-agonists like phenylephrine.

Quantitative Data Comparison: The Affinity-Efficacy Paradox

In drug development, binding affinity ( Ki​ ) does not always predict the primary functional pathway in complex tissues. The table below summarizes the discrepancy between lerimazoline's in vitro binding profile and its functional role in native vascular tissue (e.g., rat thoracic aorta) [1, 2].

Table 1: Receptor Binding Affinity vs. Functional Vasoconstriction
Receptor TargetIn Vitro Binding Affinity ( Ki​ , nM)Functional Role in Vasoconstriction (Ex Vivo/In Vivo)
5-HT1D 72Minimal (Mediates cAMP inhibition, not contraction)
5-HT1A 162.5Minimal
5-HT1B 3480Minimal
5-HT2A 4202Primary Driver (Gq-coupled intracellular Ca²⁺ release)
α1-adrenoceptor 6656Secondary Driver (Gq-coupled intracellular Ca²⁺ release)

Mechanistic Visualization: Receptor Signaling Pathways

To understand why a low-affinity interaction drives the physiological response, we must map the downstream signaling cascades. 5-HT1D is Gi/o-coupled (inhibiting cAMP production), whereas 5-HT2A and α1 are Gq-coupled (driving intracellular Ca²⁺ accumulation and subsequent smooth muscle contraction).

G cluster_invitro In Vitro (High Affinity) cluster_invivo Ex Vivo / In Vivo (Functional Contraction) Leri Lerimazoline HT1D 5-HT1D Receptor (Ki = 72 nM) Leri->HT1D Primary Binding HT2A 5-HT2A Receptor (Ki = 4202 nM) Leri->HT2A Functional Activation Alpha1 α1-Adrenoceptor (Ki = 6656 nM) Leri->Alpha1 Partial Activation Gi Gi/o Pathway HT1D->Gi cAMP ↓ cAMP Production Gi->cAMP Gq Gq Pathway HT2A->Gq Alpha1->Gq Ca2 ↑ Intracellular Ca2+ Gq->Ca2 Contraction Vasoconstriction (Aorta / Saphenous Vein) Ca2->Contraction

Lerimazoline signaling: High-affinity 5-HT1D binding vs. low-affinity 5-HT2A functional contraction.

Experimental Protocols: Self-Validating Systems

To establish trustworthiness in these mechanistic claims, the experimental design must include rigorous, self-validating controls. Below are the step-by-step methodologies used to dissect lerimazoline's complex profile.

Protocol A: In Vitro Radioligand Binding & Functional Assay
  • Causality: Using transfected CHO (Chinese Hamster Ovary) cells isolates specific human receptor subtypes (e.g., h5-HT1D), eliminating the confounding variables of native tissue cross-reactivity.

  • Step-by-Step Methodology:

    • Cell Culture & Membrane Preparation: Cultivate CHO Pro 5 cells expressing h5-HT1D. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Radioligand Incubation: Incubate 50 µg of membrane protein with a specific radioligand (e.g., [³H]-5-CT) and varying concentrations of lerimazoline (0.1 nM to 10 µM).

    • Equilibration: Incubate at 25°C for 60 minutes to reach steady-state binding.

    • Filtration & Washing: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

    • Validation (Control): Define non-specific binding using a saturating concentration of a known selective antagonist (e.g., 10 µM BRL 15572 for 5-HT1D). Calculate Ki​ using the Cheng-Prusoff equation [2].

    • cAMP Inhibition (Functional Check): Stimulate cells with Forskolin to artificially raise cAMP levels. Introduce lerimazoline to confirm Gi/o-mediated suppression of cAMP [2].

Protocol B: Ex Vivo Isolated Rat Thoracic Aorta Contractility Assay
  • Causality: Rat aorta provides an intact physiological system with native receptor expression and smooth muscle machinery. This reveals the actual hemodynamic potential of the drug, which in vitro cell lines cannot predict.

  • Step-by-Step Methodology:

    • Tissue Preparation: Isolate the thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.

    • Organ Bath Setup: Suspend rings in a 10 mL organ bath containing Krebs-Ringer bicarbonate solution, aerated with 95% O₂ / 5% CO₂ at 37°C. Apply a resting tension of 1.5 g.

    • Equilibration & Endothelium Validation: Equilibrate for 60 minutes. Pre-contract with 1 µM phenylephrine. Once a plateau is reached, add 10 µM acetylcholine. Validation Check: If relaxation is >70%, the endothelium is intact. Wash and re-equilibrate [1].

    • Lerimazoline Concentration-Response: Add lerimazoline cumulatively (10 nM to 100 µM). Record isometric tension.

    • Antagonist Dissection (Self-Validating Step): To prove 5-HT2A and α1 mediate the contraction despite low affinity, pre-incubate separate rings with specific antagonists for 30 minutes before adding lerimazoline:

      • Ketanserin (10 nM and 1 µM) to block 5-HT2A.

      • Prazosin (1 µM) to block α1-adrenoceptors.

    • Data Analysis: Compare the maximum contractile response ( Emax​ ) of lerimazoline alone vs. in the presence of antagonists. Ketanserin strongly suppresses the response, proving 5-HT2A dominance [1].

Comparison with Alternatives: Lerimazoline vs. Phenylephrine

When selecting a decongestant or vasoconstrictor for development, it is crucial to compare lerimazoline with a standard reference like phenylephrine. Phenylephrine's pure α1-agonism leads to potent constriction but high risks of rebound congestion (rhinitis medicamentosa). Lerimazoline's multi-target engagement makes it an "atypical" alternative.

Table 2: Lerimazoline vs. Phenylephrine Comparison
FeatureLerimazolinePhenylephrine
Classification Atypical Imidazoline DecongestantTypical Sympathomimetic Amine
Primary Functional Target 5-HT2A (mixed with partial α1)α1-adrenoceptor (Pure agonist)
Potency ( pEC50​ in aorta) Lower (~4.30)Higher (~5.77)
Efficacy ( Emax​ ) Partial (~45-55% of Phenylephrine)Full (100%)
Translational Implication Multi-target engagement; potential for migraine research due to 5-HT1B/1D affinityPotent, direct vasoconstriction; higher risk of rebound congestion

Conclusion & Translational Insights

The pharmacological profile of lerimazoline underscores a critical lesson in drug development: high in vitro binding affinity does not guarantee functional dominance in vivo.

While lerimazoline binds 5-HT1D with high affinity ( Ki​ = 72 nM), its vasoconstrictive properties in native vascular tissue are mediated by the low-affinity 5-HT2A and α1 receptors. This multi-target engagement classifies it as an "atypical" decongestant. For researchers, this highlights the absolute necessity of correlating in vitro binding data with robust ex vivo functional assays to accurately map a compound's therapeutic and safety profile.

References

  • Rizvic E, Jankovic G, Kostic-Rajacic S, Savic MM. Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors. Bosnian Journal of Basic Medical Sciences. [Link]

  • Law H, Dukat M, Teitler M, Lee DK, Mazzocco L, Newman AH. Benzylimidazolines as h5-HT1B/1D serotonin receptor ligands: a structure-affinity investigation. Journal of Medicinal Chemistry. [Link]

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Pharmacological Profiling

Advanced Operational Protocol: Lerimazoline Handling and Proper Disposal Procedures As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Protocol: Lerimazoline Handling and Proper Disposal Procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 1[1] is a potent, atypical sympathomimetic drug belonging to the imidazoline class[2]. Because it acts as a selective 5-HT1D receptor agonist and mediates profound contractile effects via 5-HT2A receptors[3][4], improper disposal poses severe risks of environmental contamination and unintended biological exposure. This guide provides a self-validating, step-by-step operational plan for the safe handling and destruction of Lerimazoline in research settings.

To design an effective disposal strategy, we must first understand the molecule's physical and biological parameters. Lerimazoline's high lipophilicity allows for rapid biological absorption[2], meaning accidental environmental release can quickly impact aquatic and terrestrial vascular systems.

PropertyValue
IUPAC Name 2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole[1]
Molecular Weight 202.30 g/mol [1]
Chemical Formula C13H18N2[1]
Primary Targets 5-HT1D (Ki = 72 nM), 5-HT1B (Ki = 3480 nM)[3]
Secondary Targets 5-HT2A, α1-adrenoceptor[4]
Pharmacological Class Atypical Sympathomimetic / Imidazoline Derivative[4]

The Causality of Hazard: Mechanistic Pathway

Why do we mandate high-temperature incineration for Lerimazoline? The compound is highly stable and is not easily degraded by standard wastewater treatment facilities. If introduced into biological systems, Lerimazoline binds to 5-HT2A and α1-adrenergic receptors, initiating a Gq-protein coupled cascade. This activates Phospholipase C (PLC), leading to the production of IP3 and DAG, which forces a massive release of intracellular calcium and results in severe smooth muscle vasoconstriction[2][4].

Caption: Lerimazoline receptor agonism and downstream vasoconstriction pathway.

Pre-Disposal Safety & Spill Management

A robust protocol is self-validating; it anticipates failure. In the event of a spill, containment must account for the solvent state.

  • Causality-Driven Spill Response: Lerimazoline in its free-base form is highly lipophilic[2]. If spilled in an organic solvent (e.g., DMSO or Methanol), do not use water to clean it. Water will repel the organic phase, increasing the surface area of the contamination and driving the compound into porous laboratory surfaces.

  • Protocol: Use an inert, highly porous absorbent (e.g., vermiculite) to trap the organic phase. Sweep the absorbent into a heavy-duty polyethylene bag, seal it, and label it immediately as "Hazardous Organic Solid Waste."

Step-by-Step Disposal Methodologies

The following workflows ensure that the imidazoline pharmacophore is permanently destroyed without risking laboratory personnel.

Phase 1: Liquid Waste Processing

  • Segregation: Separate liquid waste into "Aqueous" and "Non-Halogenated Organic" streams. Do not mix Lerimazoline with strong oxidizing agents, as the imidazoline ring can undergo unpredictable exothermic degradation.

  • Aqueous Neutralization: Lerimazoline hydrochloride solutions can be slightly acidic. Using a calibrated pH meter, add 1M NaOH dropwise until the solution reaches a neutral pH (6.0–8.0). Self-Validation: Log the final pH on the waste manifest before sealing the carboy to ensure safe downstream handling.

  • Organic Containment: Transfer DMSO or methanol-based Lerimazoline solutions into grounded, high-density polyethylene (HDPE) carboys to prevent static discharge during solvent transfer.

Phase 2: Solid API and Consumable Processing

  • Double-Bagging: Place any residual solid API powder into a primary glass vial with a PTFE-lined cap. Place this vial into a secondary heavy-duty biohazard bag.

  • Consumables: All pipette tips, weigh boats, and gloves that contacted Lerimazoline must be treated as contaminated. Collect these in dedicated, rigid-sided chemical waste bins.

Phase 3: Final Destruction

  • Incineration: Transfer all segregated waste to Environmental Health and Safety (EHS) for high-temperature incineration (>1000°C). This is the only scientifically validated method to break the stable carbon-nitrogen bonds of the imidazoline ring[1], permanently preventing environmental contamination.

Caption: Step-by-step operational workflow for Lerimazoline laboratory waste disposal.

Self-Validating Quality Control

To build a trustworthy laboratory environment, implement a closed-loop validation system:

  • Mass Balance Tracking: Weigh the dispensed API at the start of the experiment and compare it against the calculated mass in the generated waste volume. A discrepancy >5% indicates a potential unrecorded spill, aerosolization, or operational leak.

  • Chain of Custody: Every disposal manifest must explicitly include the specific receptor hazard (5-HT1D/5-HT2A Agonist) to ensure downstream handlers are aware of the cardiovascular risks.

References

  • PubChem. "Lerimazoline | C13H18N2 | CID 3016908 - PubChem - NIH". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGA3q9AqpytCr3l1bj9TRX6YwqqsHRA26dI2jaOXRoxSrJjHyTlauQ3TgsAIisjtTXKMK5qfThr9kYOezNsN0LA5FzO_obMN059hQC3QDHlHu5Uu8Uab3UOjKzWBhoNm00bVrMVFgrOnglPHViEdHBrg==]
  • MedChemExpress. "5-HT1B Receptors Inhibitors | MedChemExpress (MCE) Life Science Reagents". MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXrDeHVe0H_au_id11x-G-n9bpbjMab-ir-xwcKPSPNx7ONSRowvDJz7gQHipaWdf_YYR1qeBR62USvGfCCeubfDtvOp_4AIK69gitDv0XAtLuws9GKiffgfJ3_AUmqHP3VZ2MIEcwGeubUdLIRCywuhbV3aLlh7X4qACqt3Az4piVpWVyTq0dBQT-5JYGxA==]
  • Frontiers. "Part 1 - imidazolines and the changing face of nasal decongestants - Frontiers". Frontiers in Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWugR6ZFZv0NUbSsbDJRLQ59ELR4F1kNzL9OkddZz0VDf5f3aSISr2I_wCI2VNjO089Z88yPkCBBTC0kYeC_qGfb815FNusBzanUn0ua5bCUTaiakRnWmgg8aEmwzyjDr1QwqLI-G8B5zkajiPycZyLdgSvy_XjwJ2Cun3RPqLLAWDAIUkiN1J_V2yLzFkA6Q0cpidNA==]
  • PMC. "Atypical sympathomimetic drug lerimazoline mediates contractile effects in rat aorta predominantly by 5-HT2A receptors - PMC". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED8TdkfnxczHKsT642jnX04TzptSBpbgboZITiIO7PJBBhnBo0xoXxH83AU3ykHOnqwnuLqV-VEQsj9x7cBtO-E5NLNiDimx2lmkufSD2VFD0oBlrbFhFySACQO0hON5vITXQnVD4Xq5Wky84=]

Sources

Handling

A Researcher's Guide to the Safe Handling of Lerimazoline: PPE, Spill Management, and Disposal

As researchers and drug development professionals, our work with novel compounds like Lerimazoline, an α-adrenergic receptor agonist, demands the highest standards of safety and procedural excellence.[1] This guide moves...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel compounds like Lerimazoline, an α-adrenergic receptor agonist, demands the highest standards of safety and procedural excellence.[1] This guide moves beyond a simple checklist to provide a comprehensive operational framework for handling Lerimazoline. By understanding the rationale behind each step, we can create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Given that a specific, publicly available Safety Data Sheet (SDS) for Lerimazoline is not readily accessible, the following protocols are synthesized from the safety profiles of structurally and pharmacologically similar α-adrenergic agonists, such as Naphazoline, and established best practices for handling potent pharmaceutical compounds.[2] A thorough, lab-specific risk assessment should always precede any handling of this compound.

Hazard Identification: Understanding the Risks of α-Adrenergic Agonists

Lerimazoline's activity as an α-adrenergic receptor agonist indicates a potential for significant physiological effects if accidental exposure occurs.[1] While specific toxicity data for Lerimazoline is limited in the provided search results, related compounds like Naphazoline are classified as fatal if swallowed and toxic in contact with skin.[2] They can also cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2] Therefore, we must assume Lerimazoline presents similar hazards.

Primary Routes of Exposure and Potential Health Effects:

  • Ingestion: May be fatal.[2]

  • Dermal Absorption: Toxic effects are possible upon skin contact.[2]

  • Inhalation: Powders can be easily inhaled, potentially causing respiratory irritation and systemic effects.[2]

  • Ocular Exposure: Can cause serious eye irritation.[2]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static requirement but a dynamic decision based on the specific procedure being performed. The fundamental principle is to create a complete barrier between the researcher and the chemical.

Table 1: Recommended PPE for Handling Lerimazoline by Task
TaskMinimum Required PPERecommended Best Practice
Storage & Inventory Lab Coat, Safety Glasses, Nitrile GlovesStandard laboratory attire.
Weighing Solid Compound Lab Coat, Safety Goggles, Double Nitrile Gloves, N95 RespiratorPerform within a chemical fume hood or a ventilated balance enclosure to contain fine powders.
Preparing Solutions Lab Coat, Safety Goggles, Double Nitrile GlovesWork within a chemical fume hood to prevent aerosol inhalation.
In-vitro/In-vivo Dosing Lab Coat, Safety Goggles, Double Nitrile GlovesEmploy careful technique to avoid splashes and aerosol generation.
Waste Disposal Lab Coat, Safety Goggles, Heavy-duty Nitrile GlovesHandle sealed waste containers with care.
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-rated safety glasses with side shields should be worn. When handling powders or there is a risk of splashing, chemical splash goggles are required.

  • Skin and Body Protection: A knee-length laboratory coat is mandatory. For procedures with a higher risk of spillage, consider a fluid-resistant gown.[3] Always ensure gloves are compatible with any solvents being used. Double-gloving with nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Respiratory Protection: Handling powdered Lerimazoline outside of a certified chemical fume hood or other ventilated enclosure is strongly discouraged. If this is unavoidable, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with Lerimazoline.

PPE_Workflow start Start: New Task with Lerimazoline is_solid Is the compound in solid (powder) form? start->is_solid handle_in_hood Work in Chemical Fume Hood or Ventilated Enclosure? is_solid->handle_in_hood Yes is_splash_risk Is there a risk of splash or aerosol generation? is_solid->is_splash_risk No (Solution) use_respirator Wear N95 Respirator handle_in_hood->use_respirator No handle_in_hood->is_splash_risk Yes use_respirator->is_splash_risk wear_goggles Wear Chemical Splash Goggles is_splash_risk->wear_goggles Yes wear_glasses Wear Safety Glasses with Side Shields is_splash_risk->wear_glasses No wear_base_ppe Standard PPE: - Lab Coat - Double Nitrile Gloves wear_goggles->wear_base_ppe wear_glasses->wear_base_ppe end_procedure Proceed with Task wear_base_ppe->end_procedure

Caption: Decision workflow for selecting appropriate PPE for Lerimazoline handling.

Operational Plan: From Benchtop to Disposal

A proactive operational plan minimizes the risk of exposure and ensures procedural consistency.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling Lerimazoline. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and PPE before retrieving the compound.

  • Weighing (Solid):

    • Don all appropriate PPE, including double gloves and respiratory protection if not in a ventilated enclosure.[3][4]

    • Perform weighing within a chemical fume hood or ventilated balance enclosure to contain powders.

    • Use anti-static weigh boats or paper to prevent powder dispersal.

    • Close the primary container immediately after removing the desired amount.

  • Solubilization:

    • Add solvent to the vessel containing the weighed Lerimazoline slowly to avoid splashing.

    • Keep containers capped or covered as much as possible during sonication or vortexing.

  • Post-Handling Decontamination:

    • Wipe down the work area with a suitable decontaminating solution (e.g., 70% ethanol), followed by water.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove remaining PPE and wash hands thoroughly with soap and water.[5]

Emergency Response: Spills and Personnel Exposure

Immediate and correct action during an emergency is critical. Ensure a spill kit equipped for hazardous chemicals is readily accessible.

Spill Cleanup Protocol
  • Alert & Isolate: Alert personnel in the immediate area. Secure the location and prevent entry.[6]

  • Assess & Protect: Don appropriate PPE, including double gloves, a lab coat or gown, and safety goggles. For large spills or powders, respiratory protection is essential.[7]

  • Contain & Clean:

    • For Liquid Spills: Cover the spill with absorbent pads, starting from the outside and working inward to prevent spreading.[8]

    • For Solid Spills: Gently cover with damp paper towels or absorbent pads to avoid making the powder airborne.[7] DO NOT dry sweep.

  • Decontaminate:

    • Collect all contaminated materials (absorbent pads, broken glass) using forceps or a scoop and place them into a designated hazardous waste bag.[7]

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol or another appropriate solvent.[7]

  • Dispose: Seal the hazardous waste bag and place it in the appropriate chemical waste container.

Personnel Exposure First Aid
  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[5] If breathing is difficult or respiratory symptoms develop, seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet or product label to the medical personnel if possible.[5]

Waste Management: A Lifecycle Approach

Proper disposal prevents environmental contamination and downstream exposure risks. All waste generated from handling Lerimazoline is considered hazardous chemical waste.

Disposal Plan
  • Solid Waste: All contaminated items, including gloves, bench paper, weigh boats, pipette tips, and empty vials, must be placed in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions or waste from cell culture must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour Lerimazoline solutions down the drain.[5]

  • Container Disposal: Empty stock containers should be managed according to institutional and local regulations. For larger containers, triple-rinsing with a suitable solvent may be required before disposal or recycling, with the rinsate collected as hazardous waste. Smaller containers should be placed directly into the solid hazardous waste stream. All waste must be disposed of through a licensed hazardous waste management facility in accordance with local, state, and federal regulations.[11][12]

References

  • Albet. (2024, February 19). Safety Data Sheet.
  • Spill Kit (Decontamination Set). (n.d.). Galen Chemo.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). 13. Disposal statements. APVMA.
  • Decontaminating the Poisoned Patient. (2013, March 15). Clinician's Brief.
  • University of Pittsburgh. (n.d.). Spills and Emergencies. Radiation Safety.
  • precisionFDA. (n.d.). LERIMAZOLINE HYDROCHLORIDE.
  • TargetMol. (n.d.). Lerimazoline.
  • Handling accidental spills of cytotoxic drugs. (2008, March 7). DVM360.
  • Biological Spills: Clean-up Procedures Quick Guide. (2017, January). University of Florida Environmental Health and Safety.
  • Cayman Chemical. (2025, October 22). Safety Data Sheet - Naphazoline (hydrochloride).
  • Dechra. (2017, September). Felimazole-SDS-2017.pdf.
  • Dechra Veterinary Products NZ Limited. (2025, September 30). felimazole 5 mg/ml oral solution - Safety Data Sheet.
  • Dechra Veterinary Products (Australia) Pty Ltd. (2021, April 19). FELIMAZOLE (1.25MG, 2.5MG AND 5MG) COATED TABLET.
  • Proper Disposal of Unused Veterinary Medications: A Guide. (2025, September 12). Pet Poison Helpline.
  • FDA. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Murphy, D. (2022, June 27). How to dispose of veterinary medicines. BVA.
  • Orion Pharma. (n.d.). Proper disposal of pharmaceutical waste.
  • Defense Centers for Public Health. (n.d.). Recommendations on the Selection of PPE for Radiological Incidents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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